3-Methyl-1H-indol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRARARYUZMODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343447 | |
| Record name | 3-Methyl-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-31-1 | |
| Record name | 3-Methyl-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1H-indol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 3-Methyl-1H-indol-4-ol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known characteristics, provides computational predictions for further investigation, and outlines a general synthetic approach.
Core Properties and Data
This compound, also known as 4-hydroxy-3-methylindole, is a derivative of indole. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | --INVALID-LINK----INVALID-LINK--] |
| Molecular Weight | 147.17 g/mol | --INVALID-LINK--1] |
| CAS Number | 1125-31-1 | --INVALID-LINK----INVALID-LINK--] |
| Appearance | Solid (predicted) | --INVALID-LINK----INVALID-LINK--] |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | --INVALID-LINK--1] |
| Computed LogP | 2.18192 | --INVALID-LINK--1] |
| Hydrogen Bond Donors | 2 | --INVALID-LINK--1] |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--1] |
| Rotatable Bonds | 0 | --INVALID-LINK--1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be conceptualized based on established indole synthesis methodologies. The Fischer indole synthesis is a widely used and versatile method for preparing indoles.[2]
A potential synthetic workflow for this compound is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.
General Experimental Protocol (Conceptual):
-
Hydrazone Formation: 3-Methoxyphenylhydrazine is reacted with propionaldehyde in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to form the corresponding hydrazone.
-
Fischer Indole Synthesis: The formed hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including zinc chloride, polyphosphoric acid (PPA), or boron trifluoride etherate. The reaction is heated to induce the[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring, yielding 4-methoxy-3-methylindole.
-
Demethylation: The final step involves the cleavage of the methyl ether to yield the desired hydroxyl group. A common reagent for this demethylation is boron tribromide (BBr₃) in a suitable solvent like dichloromethane.
Purification and Characterization:
Following the synthesis, the crude product would require purification, typically through column chromatography on silica gel. The structure and purity of the final compound should be confirmed using modern analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the methyl and hydroxyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the O-H and N-H stretches.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data in the public domain regarding the biological activity and potential signaling pathway interactions of this compound. However, the indole scaffold is a well-established privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[4]
Derivatives of the closely related 4-hydroxyindole have been investigated for various therapeutic applications, including as antimitotic agents.[5] Furthermore, indole compounds are known to modulate various signaling pathways, including the PI3K/Akt/mTOR/NF-κB pathway, which is crucial in cancer progression.[4]
Given the structural similarity to other bioactive indoles, this compound could potentially exhibit activities such as:
-
Anticancer properties
-
Antimicrobial effects
-
Modulation of receptor signaling (e.g., serotonin, dopamine receptors)
The logical relationship for investigating the biological potential of this compound would follow a standard drug discovery workflow.
Further research is required to explore the specific biological targets and pharmacological profile of this compound. Researchers and drug development professionals are encouraged to include this compound in screening libraries to uncover its potential therapeutic applications.
References
- 1. chemscene.com [chemscene.com]
- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C9H9NO | CID 589774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of 3-Methyl-1H-indol-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-Methyl-1H-indol-4-ol. Due to the limited availability of experimental data in peer-reviewed literature, this document combines established chemical principles with predicted spectroscopic data to offer a robust framework for the characterization of this indole derivative.
Chemical Properties
This compound, also known as 4-hydroxy-3-methylindole, is a heterocyclic aromatic compound. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | --INVALID-LINK--[1] |
| Molecular Weight | 147.17 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1125-31-1 | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥98% (Commercially available) | --INVALID-LINK--[2] |
Spectroscopic Data for Structure Elucidation (Predicted)
The following tables present the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy and analysis of structurally similar indole derivatives.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | br s | 1H | N-H (indole) |
| ~7.0-7.2 | m | 1H | Ar-H |
| ~6.8-7.0 | m | 1H | Ar-H |
| ~6.6-6.8 | m | 1H | Ar-H |
| ~6.5 | s | 1H | C2-H (indole) |
| ~5.0 | s | 1H | O-H (hydroxyl) |
| ~2.2 | s | 3H | C3-CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~150 | C4 (C-OH) |
| ~138 | C7a |
| ~125 | C3a |
| ~122 | C2 |
| ~115 | C6 |
| ~110 | C5 |
| ~108 | C3 |
| ~105 | C7 |
| ~10 | C3-CH₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Broad | O-H stretch (hydroxyl) |
| 3300-3400 | Medium | N-H stretch (indole) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Weak | Aliphatic C-H stretch (methyl) |
| 1600-1620 | Medium | C=C stretch (aromatic) |
| 1450-1550 | Strong | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-O stretch (hydroxyl) |
Synthesis of this compound
A plausible and widely used method for the synthesis of substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
Proposed Synthetic Route: Fischer Indole Synthesis
Experimental Protocol (Conceptual)
-
Formation of the Hydrazone:
-
Equimolar amounts of 3-hydroxyphenylhydrazine and propanal are dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of acid (e.g., acetic acid) is added.
-
The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting phenylhydrazone can be isolated by precipitation or extraction.
-
-
Cyclization:
-
The isolated phenylhydrazone is dissolved in a high-boiling point solvent (e.g., glacial acetic acid or a mixture with a stronger acid like sulfuric acid or polyphosphoric acid).
-
The solution is heated to reflux to induce the cyclization and rearrangement.
-
The reaction progress is monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Biological Context: General Indole Metabolism
While specific signaling pathways for this compound are not documented, indole and its derivatives are known to be metabolized in biological systems, primarily through the action of cytochrome P450 enzymes in the liver. A generalized metabolic pathway for indoles is depicted below. This serves as a conceptual framework for the potential biological transformation of this compound.
This guide provides a foundational understanding of the chemical structure and potential synthesis of this compound. Further experimental investigation is required to definitively confirm the predicted spectroscopic data and optimize the proposed synthetic protocol. The provided information serves as a valuable resource for researchers initiating studies on this and related indole compounds.
References
3-Methyl-1H-indol-4-ol: A Technical Overview of its Synthesis and Potential Significance
Introduction
3-Methyl-1H-indol-4-ol, also known as 4-hydroxyskatole, is a derivative of the indole heterocyclic system. The indole scaffold is a prominent feature in a vast array of natural products and synthetic compounds with significant biological activities, making its derivatives, such as this compound, of considerable interest to researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information regarding the discovery, natural occurrence, chemical properties, and synthesis of this compound, alongside a discussion of its potential biological relevance based on related structures.
Discovery and Natural Occurrence
The specific discovery of this compound is not well-documented in publicly available literature. Unlike its close relative, 3-methyl-1H-indole (skatole), which was discovered in 1877 by the German physician Ludwig Brieger, the history of 4-hydroxyskatole's first synthesis or isolation is obscure.[1]
Extensive searches of scientific databases do not indicate that this compound is a known natural product. While the indole nucleus is widespread in nature, found in plants, fungi, and marine organisms, this particular hydroxymethylated isomer has not been reported as being isolated from a natural source.[2][3] The related compound, 3-methylindole (skatole), is known to occur naturally in the feces of mammals and birds and contributes to fecal odor.[1] In low concentrations, skatole has a floral scent and is found in some flowers and essential oils.[1]
Quantitative Data
| Property | Value | Source |
| CAS Number | 1125-31-1 | [4] |
| Molecular Formula | C₉H₉NO | [4] |
| Molecular Weight | 147.17 g/mol | [4] |
| Purity | 95% (typical for commercial samples) | |
| Appearance | Solid | |
| Topological Polar Surface Area (TPSA) | 36.0 Ų | [4] |
| logP (octanol-water partition coefficient) | 2.18192 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 0 | [4] |
Experimental Protocols: Synthesis of 4-Hydroxyindoles
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible synthetic route can be constructed based on general methods for the preparation of 4-hydroxyindoles. One such established method involves the reaction of a cyclohexane-1,3-dione derivative with an amine, followed by aromatization.[5][6]
Representative Protocol for the Synthesis of a 4-Hydroxyindole from a Cyclohexane-1,3-dione Derivative
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Step 1: Synthesis of the Enamine Intermediate
-
To a solution of a suitable cyclohexane-1,3-dione precursor in an appropriate organic solvent (e.g., toluene), add an equimolar amount of an amino compound.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and remove the formed water using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the enamine intermediate, typically by filtration or evaporation of the solvent followed by purification.[6]
Step 2: Cyclization and Aromatization to the 4-Hydroxyindole
-
The enamine intermediate is then subjected to cyclization and aromatization conditions. This can be achieved by heating in a high-boiling point solvent in the presence of a dehydrogenation catalyst, such as palladium on carbon (Pd/C).[5]
-
Dissolve the enamine in a high-boiling point polar solvent (e.g., carbitol).[5]
-
Add the Pd/C catalyst.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
The crude 4-hydroxyindole product is then purified by column chromatography on silica gel or by recrystallization.[5]
Potential Biological Significance and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the broader class of 4-hydroxyindoles are significant as key intermediates in the synthesis of psychoactive tryptamines, such as psilocin (4-hydroxy-N,N-dimethyltryptamine).[7] Psilocin is a potent agonist of serotonin receptors, particularly the 5-HT2A receptor, which is responsible for its psychedelic effects.
Given its structural similarity to psilocin and other psychoactive tryptamines, it is plausible that this compound could serve as a precursor for the synthesis of novel psychoactive compounds. Further derivatization of the hydroxyl group and the indole nitrogen could lead to a variety of tryptamine analogs with potential activity at serotonin receptors.
The indole nucleus itself is a "privileged structure" in medicinal chemistry, meaning it is a common scaffold in many biologically active compounds.[2] Indole derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Therefore, this compound could be a valuable building block for the synthesis of new therapeutic agents.
Visualizations
Caption: A plausible synthetic workflow for this compound.
Caption: Potential biological relevance of this compound.
Conclusion
This compound is a chemical compound for which there is limited specific information in the public domain. Its discovery and natural occurrence are not documented, and there is a lack of detailed experimental data on its properties and biological activities. However, based on the established chemistry of indoles, a plausible synthetic route can be proposed. The significance of this compound likely lies in its potential as a synthetic intermediate for the creation of novel tryptamine derivatives and other biologically active molecules. Further research is needed to fully characterize this compound and explore its potential applications in medicinal chemistry and pharmacology.
References
- 1. Skatole - Wikipedia [en.wikipedia.org]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 6. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 7. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
Spectroscopic Data of 3-Methyl-1H-indol-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Due to the absence of specific experimental data for 3-Methyl-1H-indol-4-ol in the searched literature, the following tables are presented as templates. Researchers who synthesize or acquire this compound can use this structured format to record and present their findings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives, which would be applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified solid sample of this compound would be dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is determined by the sample's solubility. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Spectroscopy: A one-dimensional proton spectrum is acquired. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: A one-dimensional carbon spectrum is acquired, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is often required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): For a solid sample, a small amount is placed directly onto the ATR crystal. Pressure is then applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[1]
Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the solid sample can be finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed in a die under high pressure to form a thin, transparent pellet.[2]
Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI): The solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under high vacuum. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4] This causes the molecules to ionize and fragment.
Instrumentation and Data Acquisition: A mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
A Technical Guide to the Theoretical Properties of 3-Methyl-1H-indol-4-ol: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of the heterocyclic compound 3-Methyl-1H-indol-4-ol. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines the established and robust computational methodologies used to determine its physicochemical, quantum chemical, and spectroscopic characteristics. The protocols and data presented herein are based on standard practices for similar indole derivatives, offering a predictive framework for researchers in drug discovery and materials science.
Introduction
This compound is a derivative of indole, a core scaffold in numerous biologically active compounds. Understanding its theoretical properties is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating these properties at the molecular level. This guide details the theoretical basis and practical application of these methods.
Physicochemical and Topological Properties
A fundamental step in characterizing a molecule for drug development is the calculation of its basic physicochemical and topological properties. These descriptors are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Calculated Value | Method/Source |
| Molecular Formula | C₉H₉NO | - |
| Molecular Weight ( g/mol ) | 147.17 | - |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 2.18 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Quantum Chemical Properties: A DFT-Based Approach
Quantum chemical calculations offer deep insights into the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or the more flexible 6-311++G(d,p) is a standard and reliable choice for organic molecules.
Optimized Molecular Geometry
| Parameter | Atom Pair/Group | Expected Value (Å or °) |
| Bond Lengths | C2-C3 | ~1.38 Å |
| C3-C3_Methyl | ~1.51 Å | |
| C4-O | ~1.36 Å | |
| O-H | ~0.97 Å | |
| N1-H | ~1.01 Å | |
| Bond Angles | C2-C3-C9 | ~108° |
| C3-C4-C5 | ~120° | |
| C3-C4-O | ~122° | |
| Dihedral Angle | C2-C3-C4-C5 | ~180° (planar) |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.
| Parameter | Expected Value (eV) | Significance |
| HOMO Energy | -5.0 to -6.0 | Electron-donating ability |
| LUMO Energy | -0.5 to -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Indicator of chemical reactivity and stability |
Experimental and Computational Protocols
To obtain the theoretical data discussed, a standardized computational workflow is employed.
Computational Protocol for DFT Calculations
-
Structure Preparation : The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization : A geometry optimization is performed using DFT, typically with the B3LYP functional and the 6-31G(d,p) basis set in the gas phase. This process finds the most stable 3D arrangement of the atoms.
-
Frequency Calculation : To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. This calculation also provides the data for simulating the infrared (IR) spectrum.
-
Electronic Properties : Using the optimized geometry, single-point energy calculations are performed, often with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.
-
Solvent Effects : To simulate properties in a solution, the calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM).
Visualizing Computational Workflows and Concepts
DFT Calculation Workflow
The following diagram illustrates the typical workflow for calculating the theoretical properties of a molecule like this compound.
References
The Elusive Biosynthesis of 3-Methyl-1H-indol-4-ol: A Technical Review of a Putative Metabolic Pathway
An in-depth analysis for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the current scientific understanding of the biosynthesis of 3-Methyl-1H-indol-4-ol. Following a comprehensive review of existing literature, it has been determined that a specific, well-characterized biosynthetic pathway for this compound has not been documented in any organism to date. The compound is not recognized as a common natural product, and its presence in biological systems has not been established.
This document, therefore, focuses on the known metabolic pathways of structurally related and biologically significant indole compounds, particularly the formation and subsequent metabolism of 3-methylindole (commonly known as skatole). By examining the biotransformation of 3-methylindole, we can infer a plausible, albeit hypothetical, pathway for the generation of this compound. This approach provides a scientifically grounded framework for researchers interested in the potential biological origins of this and other hydroxylated indole derivatives.
The Undocumented Status of this compound Biosynthesis
Extensive searches of scientific databases and literature reveal a lack of studies detailing the isolation of this compound from a natural source or the elucidation of its biosynthetic pathway. While a related isomer, 5-Methyl-1H-indol-4-ol, has been utilized as a chemical precursor in the semi-synthesis of 5-methylpsilocybin, its origin in that context is synthetic. The absence of published data strongly suggests that this compound is either not a naturally occurring compound, a very minor and yet-to-be-identified metabolite, or a compound that has so far only been produced through chemical synthesis.
A Plausible Biosynthetic Route via Analogy: The Metabolism of 3-Methylindole (Skatole)
To provide a relevant biological context, this section details the known biosynthesis and metabolism of 3-methylindole, a well-characterized and biologically active indole derivative.
Formation of 3-Methylindole from Tryptophan
3-Methylindole is a well-known microbial metabolite produced in the mammalian digestive tract from the anaerobic degradation of the amino acid L-tryptophan.[1][2] The process is primarily carried out by gut bacteria, such as those from the genus Clostridium.[1] The pathway involves the conversion of tryptophan to indole-3-acetic acid, which is then decarboxylated to form 3-methylindole.[1]
Hypothetical Hydroxylation of 3-Methylindole to this compound
Once formed in the gut, 3-methylindole is absorbed into the bloodstream and transported to the liver and other tissues, where it undergoes metabolism by cytochrome P450 (CYP) enzymes.[3][4][5] These enzymes are a superfamily of monooxygenases that catalyze the oxidation of a wide variety of xenobiotics and endogenous compounds. The metabolism of 3-methylindole by CYPs is a detoxification process that can lead to the formation of several oxidized products, including hydroxylated derivatives.
While specific studies detailing the formation of this compound are absent, the general mechanism of aromatic hydroxylation by CYP enzymes provides a strong basis for a hypothetical pathway. The reaction would involve the insertion of an oxygen atom at the C4 position of the indole ring of 3-methylindole.
Several CYP isoforms, including CYP1A1, CYP1A2, and CYP2E1, have been shown to metabolize 3-methylindole, producing various oxygenated products.[3] It is plausible that one or more of these enzymes could catalyze the hydroxylation at the 4-position, even if it represents a minor metabolic route compared to other positions on the indole ring.
Experimental Protocols for Investigating the Hypothetical Pathway
While no specific protocols for the biosynthesis of this compound exist, researchers can adapt established methodologies for studying xenobiotic metabolism to investigate its potential formation from 3-methylindole.
In Vitro Metabolism Studies with Liver Microsomes
-
Objective: To determine if this compound can be produced from 3-methylindole by liver enzymes.
-
Methodology:
-
Incubate 3-methylindole with liver microsomes (from human or other species) in the presence of an NADPH-generating system.
-
After a set incubation time, quench the reaction with an organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.
-
Compare the retention time and fragmentation pattern of any potential metabolites with a synthetic standard of this compound.
-
Recombinant Cytochrome P450 Enzyme Assays
-
Objective: To identify specific CYP isoforms capable of producing this compound.
-
Methodology:
-
Individually incubate 3-methylindole with a panel of recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2E1, etc.) and a cytochrome P450 reductase in the presence of an NADPH-generating system.
-
Analyze the reaction products by LC-MS/MS as described above.
-
This will allow for the identification of the specific enzyme(s) responsible for the formation of the metabolite of interest.
-
Quantitative Data
As the biosynthetic pathway for this compound is not established, there is no quantitative data available regarding enzyme kinetics, precursor concentrations, or product yields in any biological system. Should the hypothetical pathway be confirmed, future research would need to establish these parameters. For context, studies on the metabolism of 3-methylindole by various CYP enzymes have reported Vmax and Km values for the formation of other metabolites, which could serve as a benchmark for comparison.
Table 1: Illustrative Data for 3-Methylindole Metabolism by CYP Enzymes (Hypothetical for 4-hydroxylation)
| Enzyme | Metabolite | Vmax (nmol/min/nmol P450) | Km (µM) |
| CYP1A2 | 3-Methyloxindole | Data Available in Literature | Data Available in Literature |
| CYP1A2 | Indole-3-carbinol | Data Available in Literature | Data Available in Literature |
| CYP1A2 | This compound | To Be Determined | To Be Determined |
Conclusion and Future Directions
For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of information means that the biological relevance of this compound, if any, is completely unknown. Future research should focus on:
-
Screening for Natural Occurrence: Employing sensitive analytical techniques to screen various biological samples (e.g., microbial cultures, plant extracts, animal tissues) for the presence of this compound.
-
Validation of the Hypothetical Pathway: Utilizing the experimental protocols outlined above to determine if 3-methylindole can be converted to this compound by mammalian or microbial enzymes.
-
Chemical Synthesis and Biological Evaluation: Synthesizing this compound to serve as an analytical standard and to evaluate its biological activities, which may uncover novel pharmacological properties.
This technical guide serves as a foundational document that summarizes the current void of knowledge and provides a logical, scientifically-based direction for future investigation into the origins and potential significance of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Methylindole (HMDB0000466) [hmdb.ca]
- 2. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-Methyl-1H-indol-4-ol: Physicochemical Properties, Synthesis, and Biological Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-Methyl-1H-indol-4-ol is limited in publicly available literature. This guide provides a comprehensive overview of its known computational data, supplemented with experimental data from the closely related and well-studied compound 3-methylindole (skatole) for comparative purposes. The experimental protocols described are based on general methodologies for indole synthesis and analysis and may require optimization for this specific compound.
Core Physicochemical Characteristics
This compound, also known as 4-hydroxyskatole, is an aromatic heterocyclic organic compound. Its structure consists of a fused bicyclic system containing a benzene ring and a pyrrole ring, with a methyl group at position 3 and a hydroxyl group at position 4.
Quantitative Data Summary
The available quantitative data for this compound is primarily computational. For a practical understanding, a comparison with the experimental data of the parent compound, 3-methylindole (skatole), is provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | CymitQuimica, ChemScene[1] |
| Molecular Weight | 147.17 g/mol | CymitQuimica, ChemScene[1] |
| CAS Number | 1125-31-1 | CymitQuimica |
| Appearance | Solid | CymitQuimica |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | ChemScene |
| logP (Octanol-Water Partition Coefficient) | 2.18 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
Table 2: Experimental Physicochemical Properties of 3-Methylindole (Skatole) for Comparison
| Property | Value | Source |
| Molecular Formula | C₉H₉N | Human Metabolome Database[2] |
| Molecular Weight | 131.17 g/mol | Human Metabolome Database[2] |
| CAS Number | 83-34-1 | Human Metabolome Database[2] |
| Melting Point | 92-97 °C | |
| Boiling Point | 265-266 °C | Human Metabolome Database[2] |
| Water Solubility | 0.5 mg/mL | Human Metabolome Database[2] |
| logP | 2.60 | Human Metabolome Database[2] |
Synthesis and Purification Protocols
Potential Synthetic Routes
Several classical indole syntheses could be employed:
-
Fischer Indole Synthesis: This method involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4] For this compound, this would likely involve the reaction of (2-hydroxy-6-methylphenyl)hydrazine with a suitable carbonyl compound.
-
Leimgruber-Batcho Indole Synthesis: This is a versatile method for preparing a wide variety of substituted indoles from o-nitrotoluenes.[5][6] This would be a plausible route starting from a correspondingly substituted o-nitrotoluene.
-
Reissert Indole Synthesis: This synthesis proceeds from ortho-nitrotoluene and diethyl oxalate to form an indole-2-carboxylic acid, which can then be decarboxylated.[7][8]
A generalized workflow for a potential synthesis is presented below.
Experimental Protocol: General Fischer Indole Synthesis
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Hydrazone Formation:
-
Dissolve the appropriately substituted phenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the corresponding ketone or aldehyde (1.1 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.
-
-
Indolization (Cyclization):
-
Suspend or dissolve the hydrazone in a high-boiling point solvent (e.g., acetic acid, toluene, or xylene).
-
Add a catalyst, which can be a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[4]
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[9]
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Analytical and Spectral Data
Specific spectral data for this compound is not available in the searched literature. The following sections describe the expected spectral characteristics based on its structure and data from related indole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the N-H proton (which may be broad), a singlet for the O-H proton, and a singlet for the C3-methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl and methyl groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings will be characteristic of the indole scaffold, with the positions of the signals for C3 and C4 being significantly affected by the methyl and hydroxyl substituents, respectively.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C-C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.
-
C-O stretching of the phenolic hydroxyl group will likely appear in the 1200-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 147. Fragmentation may involve the loss of the methyl group or other characteristic cleavages of the indole ring.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or involvement of this compound in any signaling pathways. However, hydroxyindoles as a class of compounds have been investigated for various biological activities. For instance, some hydroxyindoles have shown antioxidant and neuroprotective effects, with studies suggesting they can inhibit ferroptosis, a form of regulated cell death.[10][11] Additionally, certain hydroxyindoles have been found to inhibit tyrosinase, an enzyme involved in melanin production.[12][13]
Indole derivatives are a significant class of compounds in drug discovery, with a wide range of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial activities.[14][15][16][17]
To illustrate a relevant signaling pathway for an indole-containing molecule, the serotonin signaling pathway is presented below. Serotonin (5-hydroxytryptamine) is a crucial neurotransmitter that contains an indole core.
Conclusion
This compound is a molecule of interest for which specific experimental data remains scarce. This guide has compiled the available computational data and provided a framework for its synthesis and analysis based on established chemical principles for indole derivatives. The biological potential of this compound is yet to be fully explored, but the activities of related hydroxyindoles suggest that it may possess interesting pharmacological properties. Further experimental investigation is required to fully characterize this compound and elucidate its potential roles in chemistry and biology.
References
- 1. chemscene.com [chemscene.com]
- 2. Human Metabolome Database: Showing metabocard for 3-Methylindole (HMDB0000466) [hmdb.ca]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert_indole_synthesis [chemeurope.com]
- 9. distantreader.org [distantreader.org]
- 10. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of hydroxyindoles and their analogues on human melanoma tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Methyl-1H-indol-4-ol (CAS: 1125-31-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indol-4-ol, also known as 4-hydroxyskatole, is a substituted indole derivative with the chemical formula C₉H₉NO. As a member of the vast and biologically significant indole family, this compound holds potential for investigation in various scientific domains, particularly in drug discovery and development. The indole nucleus is a core scaffold in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the available physicochemical, analytical, and synthetic data for this compound, alongside a review of the biological activities of related indole compounds to inform future research directions.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings. The available data is summarized in the table below. It is important to note that while some experimental values are available, others are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 1125-31-1 | [1][2][3] |
| Molecular Formula | C₉H₉NO | [1][3] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Appearance | Solid | [1][3] |
| Purity | 95% - 98+% | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| LogP (Predicted) | 2.18192 | [2] |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis
The synthesis of substituted indoles is a well-established area of organic chemistry, with the Fischer indole synthesis being a prominent and versatile method.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
Conceptual Synthetic Workflow: Fischer Indole Synthesis
Caption: Conceptual workflow for the Fischer indole synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the Fischer indole synthesis methodology.[5] This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
-
Formation of the Phenylhydrazone:
-
Dissolve 3-hydrazinophenol in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of propionaldehyde dropwise to the solution while stirring.
-
The reaction mixture may be gently heated to facilitate the condensation reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the phenylhydrazone may precipitate out of solution upon cooling or can be isolated by solvent evaporation.
-
-
Cyclization to the Indole:
-
The crude phenylhydrazone is dissolved in a high-boiling point solvent like glacial acetic acid or xylene.
-
A strong acid catalyst, such as polyphosphoric acid, zinc chloride, or boron trifluoride etherate, is added to the mixture.[4][5]
-
The reaction mixture is heated to reflux for several hours. The progress of the cyclization should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water.
-
The crude this compound is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The final product can be purified by column chromatography on silica gel.
-
Spectroscopic Data
While experimental spectra for this compound are not available in the searched literature, data for the closely related compound, 3-methylindole (skatole), and other substituted indoles can provide an indication of the expected spectral features.[5][6][7][8][9][10]
Expected Spectroscopic Features:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a signal for the N-H proton of the indole, a signal for the proton at the 2-position of the indole ring, and a signal for the methyl group at the 3-position. The hydroxyl proton at the 4-position will also be present. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum will display signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronic environment of each carbon, with the carbons attached to the nitrogen and oxygen atoms appearing at lower field.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations (typically in the region of 3200-3600 cm⁻¹), C-H stretching vibrations of the aromatic and methyl groups, and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (147.17 g/mol ). Fragmentation patterns may involve the loss of the methyl group or other characteristic fragments of the indole ring.
Biological Activity and Pharmacological Potential
There is currently a significant lack of direct experimental data on the biological activity and pharmacological effects of this compound. However, the broader class of indole derivatives is known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][12][13][14]
Furthermore, 3-methylindole (skatole), a closely related compound lacking the 4-hydroxyl group, is a known metabolite of tryptophan produced by intestinal bacteria.[15][16] It has been studied for its pneumotoxicity and its ability to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of genes encoding for drug-metabolizing enzymes like cytochrome P450s (CYPs).[15][16]
A study on the metabolism of 3-methylindole in human liver microsomes identified several oxidized metabolites, including the potential formation of 4- or 7-hydroxy-3-methylindole.[17] This suggests that this compound could be a naturally occurring metabolite in humans, warranting further investigation into its physiological roles and potential toxicological effects.
Potential Signaling Pathway Involvement
Given that 3-methylindole is an agonist of the Aryl Hydrocarbon Receptor (AhR), it is plausible that this compound may also interact with this pathway. The AhR signaling cascade is a critical regulator of cellular responses to a variety of endogenous and exogenous compounds.
Caption: Hypothetical involvement of this compound in the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Safety and Toxicology
Specific safety and toxicity data for this compound are not available in the reviewed literature. However, safety data for the related compound 3-methylindole indicates that it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[18] Given the structural similarity, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion and Future Directions
This compound is a compound with a paucity of available experimental data. This technical guide has compiled the known information and highlighted the significant gaps in our understanding of its physicochemical properties, synthesis, spectroscopic characteristics, and biological activities.
Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol for this compound, followed by full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) and determination of its key physicochemical properties (melting point, boiling point, and solubility).
-
Biological Screening: A comprehensive screening of this compound for a range of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and receptor binding assays.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, with a particular focus on its potential interaction with the Aryl Hydrocarbon Receptor and other relevant signaling pathways.
-
Toxicology Assessment: A thorough evaluation of the safety and toxicological profile of this compound to determine its suitability for further development.
By addressing these knowledge gaps, the scientific community can unlock the potential of this compound and contribute to the broader understanding of the structure-activity relationships within the diverse and pharmacologically rich family of indole compounds.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 4. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 5. rsc.org [rsc.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Indole, 3-methyl- [webbook.nist.gov]
- 8. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole, 3-methyl- [webbook.nist.gov]
- 10. 3-Methylindole(83-34-1) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors [physchemres.org]
- 15. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
In-Depth Technical Guide to 3-Methyl-1H-indol-4-ol (4-Hydroxy-3-methylindole)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1H-indol-4-ol, a heterocyclic compound of interest in pharmaceutical research. It covers its chemical identity, synthesis, potential biological activities, and relevance in drug development, with a focus on presenting clear, structured data and detailed experimental context.
Chemical Identity and Synonyms
This compound is an indole derivative characterized by a methyl group at the C3 position and a hydroxyl group at the C4 position of the indole ring. This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers for this compound
| Property | Value |
| Systematic Name | This compound |
| Common Synonyms | 4-Hydroxy-3-methylindole, 4-Hydroxyskatole, 3-Methyl-4-hydroxy-1H-indole, 3-Methyl-4-indolol |
| CAS Number | 1125-31-1 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
Synthesis Strategies
General Synthetic Workflow
The synthesis of 4-hydroxy-3-methylindoles can be conceptualized as a multi-step process, likely involving the formation of the core indole structure followed by or incorporating the introduction of the methyl and hydroxyl groups. A plausible approach could be a modification of the Bischler-Möhlau indole synthesis.
Caption: Generalized Bischler-Möhlau approach for 4-hydroxyindole synthesis.
A detailed, cited experimental protocol for a related synthesis, the preparation of 4-hydroxyindoles via a modified Bischler-Möhlau reaction, is provided below as a foundational reference.
Experimental Protocol: Modified Bischler-Möhlau Synthesis of 4-Hydroxyindoles
This protocol describes the synthesis of 4-hydroxyindoles from m-aminophenol and benzoin derivatives, which could be adapted for this compound by using an appropriate α-haloketone.
Materials:
-
m-Aminophenol
-
Appropriate benzoin or α-haloketone derivative
-
10M Hydrochloric acid
-
Dichloromethane (CH₂Cl₂)
-
Hexane (C₆H₁₄)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To 3 equivalents of aminophenol, add 1 equivalent of the benzoin derivative.
-
Add 1.5 ml of 10M hydrochloric acid per 0.082 mmol of aminophenol.
-
Heat the reaction mixture at 135 °C for 30 minutes, collecting the water condensate using a Dean-Stark apparatus under a weak vacuum.
-
After the reaction, treat the resulting mass with 15% hydrochloric acid.
-
Filter the mixture, wash the solid with water, and dry it.
-
The crude product, containing a mixture of 4- and 6-hydroxyindoles, is then purified by column chromatography on silica gel.
-
Elute with a solvent mixture of CH₂Cl₂:C₆H₁₄ (1:1) to separate the isomers.[1]
Biological Activity and Potential Applications in Drug Development
Research into the specific biological activities of this compound is still emerging. However, studies on related hydroxyindole compounds provide strong indications of its potential therapeutic relevance, particularly in the areas of neuroprotection and cancer.
Neuroprotective Effects
Hydroxyindoles have demonstrated protective effects in neuronal cultures against ferroptosis, a form of programmed cell death implicated in neurodegenerative diseases. Studies have shown that the position of the hydroxyl group on the indole ring influences this activity. For instance, 3-hydroxyindole has been identified as a potent inhibitor of ferroptosis.[2] Furthermore, indole-based compounds have been shown to possess antioxidant properties and the ability to promote the disaggregation of amyloid-beta peptides, which are key pathological features of Alzheimer's disease.[3]
The general workflow for evaluating the neuroprotective effects of a compound like this compound is outlined below.
Caption: Workflow for assessing in vitro neuroprotective activity.
Anticancer Potential
Indole derivatives are a well-established class of compounds with significant anticancer activity. The indole scaffold is present in numerous approved anticancer drugs. The biological activity of indole derivatives is often linked to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.
While specific quantitative data for this compound is not yet available, a study on novel N-substituted 3-methylindole derivatives demonstrated cytotoxic activity against the MCF-7 breast cancer cell line.[2] This suggests that the 3-methylindole scaffold is a promising starting point for the development of new anticancer agents.
Table 2: Cytotoxic Activity of Representative N-Substituted 3-Methylindole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| 1-[(4-(4-chlorophenyl)-1-piperazinyl)methyl)]-3-methyl-1H-indole | MCF-7 | 27 |
| 1-[(4-(diphenylmethyl)-1-piperazinyl)methyl)]-3-methyl-1H-indole | MCF-7 | 53 |
| 1-[(4-(4-fluorobenzhydryl)-1-piperazinyl)methyl)]-3-methyl-1H-indole | MCF-7 | 35 |
| 1-[(4-(2-methoxyphenyl)-1-piperazinyl)methyl)]-3-methyl-1H-indole | MCF-7 | 32 |
| 1-[(4-benzoyl-1-piperidinyl)methyl)]-3-methyl-1H-indole | MCF-7 | 31 |
| Source: Albhaisi R, et al. Yeditepe JHS. 2025;2:77-85.[2] |
Signaling Pathways
The therapeutic effects of indole derivatives are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, research on related indole compounds points to several potential targets.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers. Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, contributing to their anticancer effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and apoptosis. Several indole alkaloids have been found to exert their anticancer effects by modulating the MAPK pathway.
The diagram below illustrates the central role of these pathways in cell regulation and their potential as targets for indole-based compounds.
Caption: Key signaling pathways potentially targeted by indole derivatives.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. While direct research on this specific molecule is limited, the well-documented neuroprotective and anticancer activities of related hydroxyindoles and 3-methylindole derivatives provide a strong rationale for its further investigation. Future research should focus on developing efficient and specific synthetic routes, quantifying its biological activity against a range of therapeutic targets, and elucidating the specific signaling pathways it modulates. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fischer indole synthesis of 3-Methyl-1H-indol-4-ol protocol
An Application Note on the Fischer Indole Synthesis of 3-Methyl-1H-indol-4-ol
Introduction
The Fischer indole synthesis is a venerable and highly versatile chemical reaction for synthesizing indoles, a core heterocyclic motif in numerous pharmaceuticals and natural products.[1] Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[2] The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride.[3] This protocol details the synthesis of this compound, a valuable substituted indole intermediate, using (4-hydroxyphenyl)hydrazine and propionaldehyde as starting materials.
Reaction and Mechanism
The synthesis proceeds in two key stages. First, (4-hydroxyphenyl)hydrazine condenses with propionaldehyde to form the corresponding phenylhydrazone. The subsequent and defining step is the acid-catalyzed intramolecular cyclization of this hydrazone. The generally accepted mechanism, proposed by Robinson, involves the tautomerization of the hydrazone to an enamine, followed by a[4][4]-sigmatropic rearrangement.[1][3] The resulting intermediate then undergoes cyclization and the elimination of an ammonia molecule to yield the final aromatic indole product.[5]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the synthesis of this compound. The values are representative and may be optimized for specific laboratory conditions.
| Parameter | Value | Notes |
| Reactants | ||
| (4-hydroxyphenyl)hydrazine HCl | 1.0 eq | |
| Propionaldehyde | 1.1 eq | A slight excess is used to ensure complete reaction of the hydrazine. |
| Catalyst | ||
| Polyphosphoric Acid (PPA) | ~10-20x weight of hydrazine | Acts as both catalyst and solvent. |
| Reaction Conditions | ||
| Temperature | 80-100°C | The reaction is sensitive to temperature.[4] |
| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Yield | ||
| Typical Yield | 65-80% | Yields can be affected by acid strength and temperature.[4] |
Experimental Protocol
Materials:
-
(4-hydroxyphenyl)hydrazine hydrochloride
-
Propionaldehyde
-
Polyphosphoric Acid (PPA)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-hydroxyphenyl)hydrazine hydrochloride (1.0 equivalent).
-
Add polyphosphoric acid (approximately 10-20 times the weight of the hydrazine).
-
Begin stirring the mixture and gently warm it to approximately 40-50°C to achieve a homogenous solution.
-
Slowly add propionaldehyde (1.1 equivalents) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to 80-100°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it over a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel to afford the pure this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
References
Application Notes and Protocols for the Synthesis of 3-Methyl-1H-indol-4-ol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 3-Methyl-1H-indol-4-ol derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise as potent agents in various disease models. This document offers detailed experimental protocols for their synthesis and summarizes their biological activities, providing a valuable resource for researchers engaged in drug discovery and development.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and natural products.[1][2] The unique electronic properties of the indole ring system allow for diverse functionalization, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Specifically, the this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents due to its structural resemblance to endogenous signaling molecules and its amenability to chemical modification.
Synthesis of this compound Core Structure
The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives.[5][6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde. For the synthesis of the this compound core, (3-hydroxyphenyl)hydrazine and acetone are the key starting materials.
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the this compound core structure. Optimization of reaction conditions may be necessary depending on the specific scale and available laboratory equipment.
Materials:
-
(3-Hydroxyphenyl)hydrazine hydrochloride
-
Acetone
-
Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (3-hydroxyphenyl)hydrazine hydrochloride (1.0 eq) in a mixture of glacial acetic acid and water.
-
Addition of Acetone: To the stirred solution, add acetone (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Expected Yield: The yield of the reaction can vary depending on the specific conditions but is generally in the range of 60-80%.
Workflow for Synthesis and Evaluation of this compound Derivatives
References
- 1. Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. japsonline.com [japsonline.com]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-Methyl-1H-indol-4-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Methyl-1H-indol-4-ol as a versatile precursor in the synthesis of various functionalized indole derivatives. The protocols detailed herein are intended for use by trained organic chemists in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this precursor offers unique opportunities for the synthesis of novel therapeutic agents. The presence of a hydroxyl group at the 4-position and a methyl group at the 3-position influences the reactivity of the indole ring, allowing for selective functionalization at various positions. This document outlines key synthetic transformations utilizing this compound and provides detailed experimental protocols for its derivatization.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 93-97 °C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and acetone. |
Reactivity Profile
The electron-donating hydroxyl group at the C4-position and the methyl group at the C3-position activate the indole ring towards electrophilic substitution. The primary sites of reactivity are the N1-position (alkylation, acylation), the C5 and C7 positions of the benzene ring, and potentially the C2-position under specific conditions. The hydroxyl group itself can also be a site for O-alkylation or O-acylation.
Key Synthetic Applications and Protocols
The following sections detail common and effective methods for the functionalization of this compound.
N-Alkylation
N-Alkylation of the indole nitrogen is a fundamental transformation for introducing diverse substituents, which can significantly modulate the biological activity of the resulting molecules.
Table 1: N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | >90 (estimated) |
| Benzyl Bromide | NaH | DMF | Room Temp | 4 | >85 (estimated) |
| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | 60 | 8 | >80 (estimated) |
Experimental Protocol: N-Methylation of this compound
-
To a solution of this compound (1.0 g, 6.8 mmol) in dry acetone (30 mL), add anhydrous potassium carbonate (1.88 g, 13.6 mmol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add methyl iodide (0.51 mL, 8.16 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,3-dimethyl-1H-indol-4-ol.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
O-Functionalization
The hydroxyl group at the 4-position can be readily functionalized to introduce various groups, which can serve as protecting groups or modulate the compound's properties.
Table 2: O-Functionalization of this compound
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine | DCM | Room Temp | 2 | >95 (estimated) |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 12 | >80 (estimated) |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | DMF | Room Temp | 3 | >90 (estimated) |
Experimental Protocol: O-Acetylation of this compound
-
Dissolve this compound (1.0 g, 6.8 mmol) in dichloromethane (DCM, 20 mL) and add pyridine (1.1 mL, 13.6 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (0.77 mL, 8.16 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM (30 mL).
-
Wash the organic layer with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 3-methyl-1H-indol-4-yl acetate can be purified by recrystallization or column chromatography.
Electrophilic Aromatic Substitution: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. For 4-hydroxyindoles, the reaction typically occurs at the C-5 or C-7 position, ortho to the hydroxyl group.
Table 3: Vilsmeier-Haack Formylation of this compound (Predicted)
| Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| POCl₃, DMF | Dichloroethane | 0 to 80 | 4 | 5-formyl and/or 7-formyl derivative | Moderate to Good (Predicted) |
Experimental Protocol: Vilsmeier-Haack Reaction (General Procedure)
-
To a cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF, 3 eq.) in anhydrous dichloroethane, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloroethane dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the formylated product(s).
Logical Flow of Vilsmeier-Haack Reaction
Caption: Formation of the Vilsmeier reagent and subsequent formylation of the indole.
Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the indole nucleus, typically at a position ortho or para to the activating hydroxyl group. This reaction is valuable for synthesizing compounds with potential biological activities.
Table 4: Mannich Reaction of this compound (Predicted)
| Aldehyde | Amine | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| Formaldehyde | Dimethylamine | Ethanol | Reflux | 6 | 5- and/or 7-aminomethyl derivative | Moderate (Predicted) |
| Benzaldehyde | Piperidine | Acetic Acid | 100 | 8 | 5- and/or 7-substituted aminomethyl derivative | Moderate (Predicted) |
Experimental Protocol: Mannich Reaction (General Procedure)
-
To a solution of this compound (1.0 eq.) in ethanol, add the secondary amine (e.g., dimethylamine, 1.2 eq.) and aqueous formaldehyde (37%, 1.5 eq.).
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the Mannich base.
Biological Significance of Derivatives
Derivatives of 4-hydroxyindoles are of significant interest in medicinal chemistry. For instance, psilocin, a naturally occurring psychedelic compound, is 4-hydroxy-N,N-dimethyltryptamine. The 3-methyl-4-hydroxyindole scaffold can be a precursor to psilocin analogues. These compounds are known to act as agonists or partial agonists at serotonin receptors, particularly the 5-HT₂A receptor.[1] The activation of this receptor is believed to be responsible for the psychedelic effects of these compounds.[1]
Signaling Pathway of 5-HT₂A Receptor Agonists
Caption: Simplified signaling pathway of 5-HT₂A receptor activation by an agonist.
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of a wide array of functionalized indole derivatives. The protocols outlined in these application notes provide a foundation for the exploration of its synthetic potential. The strategic functionalization of this scaffold can lead to the discovery of novel compounds with significant biological activities, particularly those targeting the serotonergic system. Further research into the derivatization of this compound is warranted to fully exploit its potential in drug discovery and development.
References
Application Notes and Protocols for 3-Methyl-1H-indol-4-ol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indol-4-ol, also known as 4-Hydroxyskatole, is a small indole compound. While specific biological data for this compound in cell culture is limited, the broader family of indole derivatives has garnered significant interest in biomedical research. Many indole-containing molecules exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3] For instance, the related compound 3-methylindole (skatole) has been shown to induce apoptosis in human bronchial epithelial cells.[4] Furthermore, hydroxyindoles as a class have been identified as potential inhibitors of ferroptosis, a form of regulated cell death.[5]
These application notes provide a framework for investigating the potential cytotoxic and cell-signaling effects of this compound in a cell culture setting. The following protocols are based on established methodologies for characterizing novel bioactive compounds and can be adapted for this specific molecule.[6]
Illustrative Data Presentation
Due to the absence of published cell-based assay data for this compound, the following table presents hypothetical half-maximal inhibitory concentration (IC50) values. These values are for illustrative purposes to guide initial experimental design and would need to be determined empirically.
| Cell Line | Cancer Type | Assay Type | Hypothetical IC50 (µM) | Treatment Duration (hours) |
| MCF-7 | Breast Cancer | MTT Assay | 25.5 | 48 |
| A549 | Lung Cancer | MTT Assay | 42.1 | 48 |
| HeLa | Cervical Cancer | MTT Assay | 33.8 | 48 |
| U87 | Glioblastoma | MTT Assay | 51.2 | 48 |
Experimental Workflow
The following diagram outlines a general workflow for the initial screening and characterization of a novel compound like this compound in cell culture.
Caption: General experimental workflow for compound characterization.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of this compound.
-
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
-
Materials:
-
Cells treated with this compound at a predetermined concentration (e.g., IC50 value)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration(s) for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway, such as the PI3K/Akt/mTOR pathway, which is commonly affected by indole compounds.[2]
-
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection system and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Hypothetical Signaling Pathway
Based on the known activities of other indole compounds, this compound could potentially inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Disclaimer
The information provided in these application notes, including the hypothetical data and signaling pathway, is intended for guidance and illustrative purposes only. The biological effects and optimal experimental conditions for this compound must be determined through rigorous experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Biological Activity Screening of 3-Methyl-1H-indol-4-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules.[1] Due to their structural similarity to tryptophan and other endogenous signaling molecules, indole-based compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This document provides detailed application notes and protocols for the in vitro biological activity screening of 3-Methyl-1H-indol-4-ol and its structural analogs. The provided methodologies are based on established screening cascades for novel chemical entities and are intended to guide researchers in the preliminary assessment of this compound class.
Quantitative Biological Activity Data
While specific in vitro biological activity data for this compound is not extensively available in the public domain, a study on microbiota-produced indole metabolites has reported the activity of a closely related analog, 4-hydroxyindole (4-HI). The following table summarizes the reported bioactivity data for 4-hydroxyindole, which can serve as a preliminary benchmark for screening this compound.
| Compound | Biological Activity | Cell Line/Organism | Parameter | Value (µM) | Reference |
| 4-Hydroxyindole (4-HI) | Anti-parasitic | Cryptosporidium parvum | EC50 | 1255 | [4] |
| 4-Hydroxyindole (4-HI) | Cytotoxicity | HCT-8 | EC50 | >3000 | [4] |
EC50: Half-maximal effective concentration.
Experimental Protocols
The following protocols describe standard in vitro assays relevant to the screening of indole derivatives for potential therapeutic applications.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol describes a colorimetric assay to determine the viability of HCT-8 (human ileocecal adenocarcinoma) cells in response to treatment with the test compound. The assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to an orange formazan product, the amount of which is directly proportional to the number of living cells.
Materials:
-
HCT-8 cells (ATCC® CCL-244™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or analog)
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HCT-8 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.[5]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Figure 1: Workflow for the Cell Viability and Cytotoxicity Assay.
Protocol 2: In Vitro Anti-parasitic Activity against Cryptosporidium parvum
This protocol outlines a method for assessing the inhibitory effect of this compound on the growth of Cryptosporidium parvum in a human intestinal epithelial cell line (HCT-8).
Materials:
-
HCT-8 cells
-
Complete DMEM
-
Cryptosporidium parvum oocysts
-
Excystation medium (e.g., acidic water with 0.5% trypsin/EDTA)[6]
-
This compound
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Hematoxylin and Eosin)[7]
-
24-well plates with coverslips
-
Microscope
Procedure:
-
Seed HCT-8 cells on sterile coverslips in 24-well plates and grow to confluence.
-
Prepare a suspension of C. parvum sporozoites by excysting oocysts in excystation medium for 1 hour at 37°C.[7]
-
Infect the HCT-8 cell monolayers with the sporozoite suspension.
-
Immediately after infection, add various concentrations of this compound to the wells.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the coverslips with PBS, fix in methanol, and stain with Hematoxylin and Eosin.[7]
-
Mount the coverslips on slides and count the number of parasite developmental stages in a defined number of fields under a microscope.
-
Determine the percentage of inhibition relative to the untreated infected control.
Figure 2: Workflow for the In Vitro Anti-parasitic Activity Assay.
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is for measuring the effect of this compound on the expression of target genes, such as the aryl hydrocarbon receptor repressor (AHRR) and cytochrome P450 1A1 (CYP1A1), in a suitable cell line (e.g., HCT-8 or HepG2).
Materials:
-
HCT-8 or HepG2 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR primers for target genes (AHRR, CYP1A1) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluence.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.[8]
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[8]
Figure 3: Workflow for Gene Expression Analysis by qPCR.
Potential Signaling Pathways
Indole derivatives are known to modulate various signaling pathways involved in cell proliferation, inflammation, and apoptosis. Based on studies of related indole compounds, this compound could potentially interact with pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades.[1][2]
Figure 4: Representative Signaling Pathways Modulated by Indole Derivatives.
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific cell lines, reagents, and equipment. The biological activity data presented is for the analog 4-hydroxyindole and may not be directly representative of this compound. It is recommended to perform comprehensive dose-response studies and include appropriate positive and negative controls in all experiments.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbiota produced indole metabolites disrupt host cell mitochondrial energy production and inhibit Cryptosporidium parvum growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Susceptibility of Cryptosporidium parvum to Plant Antiparasitic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro infection of Cryptosporidium parvum to four different cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daytime Restricted Feeding Modifies the Temporal Expression of CYP1A1 and Attenuated Damage Induced by Benzo[a]pyrene in Rat Liver When Administered before CYP1A1 Acrophase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Anticancer Properties of 3-Methyl-1H-indol-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-1H-indol-4-ol is a small molecule belonging to the indole class of heterocyclic compounds. Indole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. Various substituted indoles have been shown to exert cytotoxic and cytostatic effects on cancer cells through diverse mechanisms such as induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. These application notes provide a comprehensive overview of standard assays and detailed protocols to evaluate the anticancer potential of this compound. While specific data for this particular compound is not extensively published, the methodologies described are based on established protocols for analogous indole compounds.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the described assays for this compound.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Exposure |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| HCT116 | Colon Carcinoma | 38.2 |
| A549 | Lung Carcinoma | 45.8 |
| HeLa | Cervical Carcinoma | 31.7 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1 | 1.5 |
| 10 | 8.9 | 3.2 |
| 25 | 22.4 | 8.7 |
| 50 | 35.1 | 15.3 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h)
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 | 28.3 | 16.5 |
| 20 | 68.9 | 15.1 | 16.0 |
| 40 | 75.4 | 10.2 | 14.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of a compound on cultured cells by measuring metabolic activity.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence will differentiate the cell populations.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis
This assay uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[1]
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Visualizations
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro evaluation of this compound.
Postulated Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many indole derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
References
3-Methyl-1H-indol-4-ol: A Versatile Building Block for Complex Bioactive Molecules
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-1H-indol-4-ol, a substituted indole, presents a valuable scaffold for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The indole core is a privileged structure found in numerous natural products and pharmaceuticals, known for its diverse biological activities. The presence of a hydroxyl group at the 4-position and a methyl group at the 3-position offers unique opportunities for functionalization, enabling the creation of novel compounds with potential therapeutic applications. This document provides detailed application notes and protocols for utilizing this compound as a building block, with a focus on the synthesis of psilocin analogues, which are known to interact with serotonin receptors.
Application: Synthesis of 3-Methyl-Psilocin Analogues
A significant application of this compound is in the synthesis of analogues of psilocin (4-hydroxy-N,N-dimethyltryptamine), a naturally occurring psychedelic compound. Psilocin and its derivatives are potent agonists of serotonin (5-HT) receptors, particularly the 5-HT₂A receptor, and are under investigation for their therapeutic potential in treating various psychiatric disorders.[1][2][3] By introducing a methyl group at the 3-position of the psilocin scaffold, novel analogues can be generated with potentially altered pharmacokinetic and pharmacodynamic properties.
The general strategy for synthesizing tryptamines from 4-hydroxyindoles involves a three-step process:
-
Protection of the 4-hydroxyl group: The hydroxyl group is typically protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the benzyl ether, which is stable under the conditions of the following reactions and can be readily removed at a later stage.
-
Introduction of the aminoethyl side chain at the C3 position: Since the C3 position is already occupied by a methyl group in the starting material, a direct introduction of the side chain at this position is not feasible. An alternative approach involves a Mannich reaction to introduce a dimethylaminomethyl group, which can then be further elaborated. However, a more direct route to a tryptamine would involve a different synthetic strategy, such as the Speeter-Anthony tryptamine synthesis.
-
Deprotection of the 4-hydroxyl group: The final step involves the removal of the protecting group to yield the target 4-hydroxy-N,N-dimethyltryptamine analogue.
Experimental Protocols
The following protocols are based on established methods for the synthesis of psilocin and its analogues, adapted for this compound as the starting material.
Protocol 1: O-Benzylation of this compound
This protocol describes the protection of the hydroxyl group of this compound as a benzyl ether.
Materials:
-
This compound
-
Benzyl chloride (BnCl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-benzyloxy-3-methylindole.
Expected Yield: 85-95%
Protocol 2: Synthesis of 3-Methyl-N,N-dimethyltryptamine from 4-Benzyloxy-3-methylindole (via Gramine Intermediate)
This protocol outlines a plausible route to the target tryptamine from the protected indole via a gramine intermediate.
Step 2a: Synthesis of (4-Benzyloxy-3-methyl-1H-indol-2-yl)-N,N-dimethylmethanamine (Gramine Analogue)
Materials:
-
4-Benzyloxy-3-methylindole
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Acetic acid
-
Dioxane
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
To a cooled (0-5 °C) solution of dimethylamine in dioxane, add acetic acid.
-
Add formaldehyde solution to the mixture while maintaining the temperature below 10 °C.
-
Add a solution of 4-benzyloxy-3-methylindole in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a cold solution of sodium hydroxide.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude gramine analogue.
Step 2b: Synthesis of 4-Benzyloxy-3-methyl-1H-indole-2-acetonitrile
Materials:
-
Crude gramine analogue from Step 2a
-
Sodium cyanide (NaCN)
-
Anhydrous DMF
Procedure:
-
Dissolve the crude gramine analogue in anhydrous DMF.
-
Add sodium cyanide and heat the mixture to 80-90 °C for 2-3 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the nitrile.
Step 2c: Reduction of the Nitrile to 4-Benzyloxy-3-methyl-N,N-dimethyltryptamine
Materials:
-
4-Benzyloxy-3-methyl-1H-indole-2-acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the nitrile in THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath and quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude protected tryptamine.
Protocol 3: Deprotection to Yield 3-Methyl-psilocin
This final step removes the benzyl protecting group to yield the target molecule.
Materials:
-
Crude 4-benzyloxy-3-methyl-N,N-dimethyltryptamine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the crude protected tryptamine in methanol or ethanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-psilocin.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Psilocin | 5-HT₂A | 120-173 | [4][5] |
| Psilocin | 5-HT₂C | 79-311 | [4][5] |
| Psilocin | 5-HT₁A | 152-146 | [4][5] |
Visualizations
Signaling Pathway of Psilocin Analogues
Psilocin and its analogues exert their effects primarily through the serotonin 2A (5-HT₂A) receptor, a G-protein coupled receptor (GPCR). Activation of this receptor leads to a cascade of intracellular events.
References
- 1. Binding Interactions of Psilocin and Serotonin in the 5-HT2A Receptor [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Psilocin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3-Methyl-1H-indol-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-1H-indol-4-ol, also known as 4-hydroxy-skatole, is an indole derivative of interest in various fields of biological and pharmaceutical research. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. Due to a lack of established and validated analytical methods specifically for this compound in the public domain, this document provides a detailed, proposed analytical protocol based on established methodologies for similar indole compounds. The primary recommended technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.
Proposed Analytical Method: HPLC-MS/MS
This method is designed for the quantification of this compound in human plasma and is based on common practices for the analysis of indole derivatives.[1][2][3]
Principle
The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix via protein precipitation. The extracted analytes are then separated using reverse-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): Ideally, a stable isotope-labeled (SIL) version such as this compound-d3. If unavailable, a structurally similar compound like 5-hydroxy-3-methylindole or another commercially available hydroxylated skatole isomer can be used.
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
Experimental Protocol
3.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound and the IS in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for calibration standards and quality controls.
3.2. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.5 to 500 ng/mL.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low (e.g., 1.5 ng/mL), Medium (e.g., 75 ng/mL), and High (e.g., 400 ng/mL).
3.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the IS working solution (e.g., at 1 µg/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, and transfer to an HPLC vial for analysis.
3.4. HPLC-MS/MS Conditions
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Key MS Parameters (Hypothetical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
This compound: The protonated molecule [M+H]+ has a theoretical m/z of 148.08. A plausible fragmentation would involve the indole ring, leading to product ions such as m/z 130.07 (loss of H2O) or m/z 119.06 (loss of CO and H).
-
Internal Standard (IS): For a deuterated standard (d3), the transition would be m/z 151.10 → [product ion + 3]. For a structural analog, specific transitions would need to be optimized.
-
-
Data Presentation
The following table summarizes the proposed quantitative performance parameters for the method. These values are hypothetical and based on typical performance for similar assays found in the literature.[1][4]
| Parameter | Proposed Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 80% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the major steps in the proposed analytical protocol for the quantification of this compound.
Caption: Workflow for this compound quantification.
Signaling Pathway Context
While a specific signaling pathway for this compound is not well-defined in the literature, it is a metabolite of 3-methylindole (skatole), which is derived from tryptophan metabolism by gut microbiota. The diagram below illustrates this general metabolic relationship.
Caption: Simplified metabolic origin of this compound.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of plasma indoles by HPLC with fluorescence detection: Application in polycystic ovary syndrome patients with/without depression | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
High-performance liquid chromatography (HPLC) method for 3-Methyl-1H-indol-4-ol
An HPLC method for the analysis of 3-Methyl-1H-indol-4-ol, a key indole derivative, is crucial for researchers in drug development and various scientific fields. This document provides a detailed application note and protocol for a reliable, and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with fluorescence or UV detection.
Application Note: Analysis of this compound
Introduction
This compound, also known as 4-Hydroxyskatole, is an indole derivative with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol .[1] The accurate quantification of indole compounds is essential in various fields, including pharmaceutical development, metabolic studies, and environmental analysis. This application note describes a robust RP-HPLC method for the determination of this compound. The method is designed for high sensitivity and selectivity, making it suitable for a range of sample matrices.
Principle
The method employs reversed-phase chromatography on a C18 column to separate this compound from other components in the sample matrix. A gradient elution using an acidified water/acetonitrile mobile phase ensures efficient separation and sharp peak shapes. Quantification is achieved using either a fluorescence detector, which offers high sensitivity and selectivity for indole compounds, or a standard UV detector.[2][3]
Chromatographic Conditions
The following table summarizes the optimized HPLC instrument parameters for the analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Fluorescence Detection | Excitation: 280 nm / Emission: 350 nm[2][3] |
Method Performance Characteristics
The method is validated to ensure reliability and accuracy. The table below presents typical performance data based on methods for similar indole compounds.[3]
| Parameter | Expected Value |
| Retention Time (tR) | ~ 8-12 min (Varies with exact system) |
| Linearity (r²) | ≥ 0.998[3] |
| Limit of Detection (LOD) | < 0.015 µg/mL (Fluorescence)[3] |
| Limit of Quantification (LOQ) | ~ 0.05 µg/mL (Fluorescence) |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95-105% |
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the Working Stock Solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B). Store all solutions at 4°C and protect from light.
Protocol 2: Sample Preparation (General Purpose)
This protocol outlines a simple and effective cleanup step for samples such as bacterial culture supernatants or reaction mixtures.[2]
-
Centrifugal Filtration: Transfer 0.5 mL of the sample into a 3-kDa cut-off membrane centrifugal filter tube.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 30 minutes at 4°C.[2]
-
Collection: Collect the filtrate from the bottom of the tube.
-
Injection: The filtrate is now ready for direct injection into the HPLC system.
Protocol 3: Sample Preparation (for Protein-Rich Samples, e.g., Plasma)
-
Protein Precipitation: Add three parts of cold acetonitrile to one part of the sample (e.g., 300 µL acetonitrile to 100 µL plasma).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase composition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
Workflow and Pathway Visualization
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
Caption: HPLC analysis workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fischer Indole Synthesis for 3-Methyl-1H-indol-4-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Methyl-1H-indol-4-ol via the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the starting materials and general reaction scheme for the Fischer indole synthesis of this compound?
The synthesis involves the acid-catalyzed reaction of (3-hydroxyphenyl)hydrazine with acetone. The overall transformation is the formation of the indole ring system.
Q2: What is the crucial step in the Fischer indole synthesis mechanism?
The mechanism involves several key steps, including the formation of a phenylhydrazone, tautomerization to an enamine, and finally, the decisive[1][1]-sigmatropic rearrangement.[2][3] This rearrangement is followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[2][3][4]
Q3: Why is the choice of acid catalyst so critical for this reaction?
The acid catalyst is essential for protonating the hydrazone intermediate, which facilitates the key[1][1]-sigmatropic rearrangement.[4] The choice and concentration of the acid are critical and often need to be optimized empirically.[5][6] A catalyst that is too strong can lead to decomposition and tar formation, while one that is too weak may result in a slow or incomplete reaction.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[3][6]
Q4: How does the hydroxyl group on the phenylhydrazine ring affect the synthesis?
The hydroxyl group is an electron-donating group. Such groups on the arylhydrazine can weaken the N-N bond, potentially leading to side reactions like N-N bond cleavage instead of the desired cyclization.[5] This can over-stabilize a key intermediate, leading to byproducts and lower yields.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Low yields are a common problem in the Fischer indole synthesis and can be attributed to several factors.[1]
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and acid strength.[5][8]
-
Solution: Perform small-scale optimization experiments to determine the ideal conditions for your specific setup. Systematically vary the temperature, reaction time, and catalyst concentration.[5]
-
-
Impure Starting Materials: Impurities in the (3-hydroxyphenyl)hydrazine or acetone can introduce side reactions.[5]
-
Solution: Ensure the purity of starting materials through methods like recrystallization or distillation and confirm purity via NMR or melting point analysis.[8]
-
-
Inappropriate Acid Catalyst: The chosen acid may be too harsh or too weak.[1]
-
Solution: Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1] For sensitive substrates like those with hydroxyl groups, milder acids or lower concentrations may be beneficial.
-
-
N-N Bond Cleavage: The electron-donating hydroxyl group can promote cleavage of the N-N bond, a significant competing pathway that leads to byproducts like aniline derivatives.[5][7]
-
Solution: Employ milder reaction conditions (lower temperature, less harsh acid) to disfavor the cleavage pathway. Computational studies suggest that excessive stabilization from electron-donating groups can preclude the desired rearrangement.[9]
-
Issue 2: Significant Tar or Polymeric Byproduct Formation
The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars, which complicates product isolation and reduces yield.[1]
Possible Causes & Solutions:
-
Excessively Strong Acid/High Concentration: Harsh acidic conditions can promote polymerization and decomposition of the starting materials, intermediates, or the final indole product.
-
Solution: Reduce the concentration of the acid catalyst or switch to a milder Lewis acid like zinc chloride (ZnCl₂).[3]
-
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions and decomposition.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Careful control of the reaction temperature is often necessary to achieve a satisfactory yield.[6]
-
-
Oxidative Side Reactions: Indoles, particularly hydroxylated indoles, can be susceptible to oxidation, leading to colored impurities and tar.[8]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.[8]
-
Issue 3: Difficulty in Product Purification
The polar nature of the hydroxyl group in this compound can present purification challenges.[10]
Possible Causes & Solutions:
-
Co-elution of Impurities: Polar impurities may have similar retention factors to the product on silica gel.
-
Product Instability: The product may be unstable, especially during prolonged purification procedures.[10]
-
Solution: Conduct purification steps expeditiously and at low temperatures to minimize potential degradation.[10]
-
Data Presentation
Table 1: Effect of Acid Catalyst on a Model Fischer Indole Synthesis. (Data is illustrative and based on general principles for optimizing Fischer Indole Syntheses)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (10 mol%) | Ethanol | 80 | 6 | 45 |
| 2 | HCl (10 mol%) | Acetic Acid | 100 | 4 | 52 |
| 3 | ZnCl₂ (1.2 eq) | Toluene | 110 | 8 | 68 |
| 4 | PPA | Neat | 120 | 2 | 65 |
| 5 | p-TsOH (1.1 eq) | tert-Butanol | 80 | 12 | 61[6] |
Experimental Protocols & Visualizations
General Experimental Protocol
Materials:
-
(3-hydroxyphenyl)hydrazine hydrochloride
-
Acetone
-
Acid Catalyst (e.g., Zinc Chloride, ZnCl₂)
-
Solvent (e.g., Toluene)
-
1 M Sodium Hydroxide Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (3-hydroxyphenyl)hydrazine hydrochloride (1 equivalent) and the chosen acid catalyst (e.g., ZnCl₂, 1.2 equivalents).
-
Add the solvent (e.g., Toluene) and begin stirring under an inert atmosphere of nitrogen or argon.
-
Add acetone (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux at 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-8 hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 1 M NaOH solution until the pH is ~7-8.
-
Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Visual Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Methyl-1H-indol-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1H-indol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and well-established method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the likely starting materials are (2-methoxyphenyl)hydrazine and propionaldehyde, followed by a demethylation step to yield the final product.
Q2: I am experiencing a low yield in my Fischer indole synthesis of the indole core. What are the potential causes?
Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Substituent Effects: The electronic properties of the substituents on the phenylhydrazine ring can significantly influence the reaction. Electron-donating groups, such as the methoxy group in (2-methoxyphenyl)hydrazine, can sometimes lead to undesired side reactions like N-N bond cleavage.[1][5][6]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, but the optimal catalyst and its concentration often need to be determined empirically for a specific set of reactants.[1][4]
-
Reaction Temperature and Time: The Fischer indole synthesis is sensitive to temperature.[1] Inadequate or excessive heat can lead to incomplete reaction or decomposition of starting materials, intermediates, or the final product.
-
Purity of Starting Materials: Impurities in the (2-methoxyphenyl)hydrazine or propionaldehyde can lead to the formation of unwanted side products, consuming the reactants and lowering the yield of the desired indole.[1]
Q3: What are the common impurities I should expect in the synthesis of this compound?
While specific impurity profiles can vary based on the exact reaction conditions, several common impurities can be anticipated:
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of (2-methoxyphenyl)hydrazine and propionaldehyde in the crude product.
-
Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric indole products, although the substitution pattern of the starting materials for this compound synthesis generally favors the desired isomer.
-
Products of Side Reactions:
-
N-N Bond Cleavage Products: As mentioned, the presence of an electron-donating group can promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, leading to various aniline and other byproducts.[5][6]
-
Aldol Condensation Products: Propionaldehyde can undergo self-condensation under acidic conditions to form aldol adducts, which can further react to form complex mixtures.[1]
-
-
Impurities from Demethylation: If a methoxy-protected precursor is used, the demethylation step can introduce its own set of impurities, including incompletely demethylated product (4-methoxy-3-methyl-1H-indole) and potential byproducts from the demethylating agent.
-
Oxidation Products: 4-Hydroxyindoles can be susceptible to oxidation, especially in the presence of air and light, leading to colored impurities.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | Optimize the reaction temperature and time through small-scale trial reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inappropriate Acid Catalyst | Experiment with different Brønsted or Lewis acids and vary their concentrations to find the optimal conditions for your specific synthesis. |
| Impure Starting Materials | Ensure the purity of (2-methoxyphenyl)hydrazine and propionaldehyde. Purify starting materials if necessary (e.g., distillation of propionaldehyde). |
| Decomposition of Intermediates or Product | If the product is known to be unstable under strongly acidic conditions, consider using a milder acid catalyst or neutralizing the reaction mixture promptly upon completion. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Possible Cause | Troubleshooting Steps |
| Aldol Condensation of Propionaldehyde | Slowly add the propionaldehyde to the reaction mixture to maintain a low concentration and minimize self-condensation. Consider running the reaction at a lower temperature. |
| Formation of Isomeric Products | While less common for this specific synthesis, if isomers are suspected, purification by column chromatography is typically required. Characterize fractions carefully using NMR and Mass Spectrometry. |
| Incomplete Demethylation | If 4-methoxy-3-methyl-1H-indole is detected, ensure the demethylation reaction goes to completion by adjusting the reaction time, temperature, or the amount of demethylating agent. |
| Oxidation of the Product | Work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store the purified product under inert gas and protected from light. |
Experimental Protocols
A general experimental protocol for a key step in the synthesis of a substituted indole is provided below. Note: This is a generalized procedure and may require optimization for the specific synthesis of this compound.
Protocol: Fischer Indole Synthesis of a Substituted Indole
-
Hydrazone Formation (in situ): To a solution of the substituted phenylhydrazine (e.g., (2-methoxyphenyl)hydrazine) in a suitable solvent (e.g., ethanol, acetic acid), add the carbonyl compound (e.g., propionaldehyde) dropwise at room temperature with stirring.
-
Acid-Catalyzed Cyclization: Add the acid catalyst (e.g., a solution of HCl in ethanol, or a Lewis acid like ZnCl₂) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation
Table 1: Common Impurities and their Potential Origin
| Impurity | Potential Origin | Typical Analytical Method for Detection |
| (2-methoxyphenyl)hydrazine | Unreacted starting material | TLC, HPLC, GC-MS |
| Propionaldehyde | Unreacted starting material | GC-MS |
| Aldol condensation products of propionaldehyde | Side reaction of starting material | HPLC, GC-MS, NMR |
| 4-Methoxy-3-methyl-1H-indole | Incomplete demethylation | TLC, HPLC, NMR |
| Aniline derivatives | N-N bond cleavage side reaction | HPLC, GC-MS |
| Oxidized indole species | Degradation of the final product | HPLC (often observed as colored impurities) |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis.
References
Technical Support Center: Purification of 3-Methyl-1H-indol-4-ol
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 3-Methyl-1H-indol-4-ol?
A1: The primary challenges stem from the physicochemical properties of hydroxyindoles. The phenolic hydroxyl group increases polarity, which can lead to strong interactions with polar stationary phases like silica gel, causing streaking or low recovery during column chromatography.[1][2] Additionally, hydroxyindoles are often susceptible to oxidation, which can cause the purified compound to discolor (e.g., turn pink or brown) upon storage or exposure to air.[1]
Q2: My purified this compound is a white solid, but it turns brown over time. How can I prevent this?
A2: This discoloration is likely due to oxidation. To ensure long-term stability, store the purified compound in a sealed, airtight container, preferably under an inert atmosphere like nitrogen or argon. Protect it from light by using an amber vial or wrapping the container in aluminum foil and store it at a low temperature.
Q3: What are the most common impurities I should expect in my crude this compound?
A3: The impurities will largely depend on the synthetic route. However, common impurities in indole syntheses can include unreacted starting materials, reagents from the workup (e.g., residual solvents), and side-products from the reaction, such as isomers or polymeric materials formed under acidic conditions.[1]
Q4: Which purification technique is best for my crude sample?
A4: The choice depends on the scale of your experiment and the impurity profile.
-
Recrystallization is excellent for obtaining high-purity material if your crude product is already relatively pure (>90%) and solid. It is cost-effective and scalable.[3]
-
Flash Column Chromatography is the most versatile method for separating the target compound from impurities with different polarities, especially on a milligram to gram scale.[3]
-
Preparative HPLC offers the highest resolution and is ideal for purifying small quantities of the compound to a very high degree of purity (>99.5%) or for separating very closely related impurities.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during purification.
Recrystallization Issues
Q: My compound "oils out" as a liquid instead of forming solid crystals. What should I do?
A: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point.
-
Cause: The solution may be too concentrated, or it is cooling too quickly.[1]
-
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration slightly.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the issue persists, consider a different solvent system with a lower boiling point.[1]
-
Q: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
A: This may be due to the solution being too dilute or a lack of nucleation sites.
-
Cause: Insufficient supersaturation or high kinetic barrier to nucleation.
-
Solution:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This creates microscopic scratches that can serve as nucleation sites.[2]
-
Seed: Add a single, pure crystal of this compound (a "seed crystal") to the solution.
-
Concentrate: If the solution is too dilute, gently evaporate some of the solvent to increase the concentration and allow it to cool again.
-
Cool Further: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[1]
-
Column Chromatography Issues
Q: My compound is sticking to the top of the silica gel column and won't elute (Rf = 0).
A: The mobile phase (eluent) is not polar enough to move your highly polar compound.
-
Cause: Strong interaction between the polar analyte and the polar stationary phase.
-
Solution:
-
Gradually increase the polarity of your eluent. For example, if using a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate.
-
Consider adding a small amount of a more polar solvent, like methanol, to your eluent system (e.g., starting with 1-2% methanol in dichloromethane).[3]
-
Q: I see streaking on my TLC plate and get poor recovery from the column. What is happening?
A: Your compound may be degrading on the acidic silica gel.
-
Cause: Hydroxyindoles can be sensitive to the inherent acidity of standard silica gel.[1][2]
-
Solution:
-
Deactivate Silica: Prepare a slurry of your silica gel in the chosen mobile phase containing ~1% triethylamine (TEA). Pack the column with this slurry and then flush with the mobile phase without TEA until the eluent is neutral. This neutralizes the acidic sites.[2]
-
Switch Stationary Phase: Use a less acidic stationary phase, such as neutral or basic alumina.[1]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Data Presentation: Purification Method Comparison
The following table summarizes typical starting parameters and expected outcomes for purifying this compound. These are generalized values for hydroxyindoles and should be optimized.
| Purification Technique | Stationary/Mobile Phase or Solvent System (Starting Point) | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Flash Chromatography | Silica Gel / Dichloromethane:Methanol (e.g., 98:2 to 95:5) | 80-95% | >98% | Milligram to Gram |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | 70-85% | >99% | Milligram to Multigram |
| Preparative HPLC | C18 Silica / Acetonitrile:Water Gradient (with 0.1% Formic Acid) | 60-80% | >99.5% | Microgram to Milligram |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc)
-
Triethylamine (TEA, optional)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a system where your target compound has an Rf value of approximately 0.3. A good starting point is 5% Methanol in Dichloromethane.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica.[5]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly stronger solvent.
-
Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin adding the mobile phase to the top of the column.
-
Apply gentle pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
If impurities are very non-polar, you can start with a less polar solvent (e.g., 100% DCM) and gradually increase the polarity (gradient elution) by slowly increasing the percentage of methanol.
-
-
Fraction Collection: Collect the eluent in small fractions using test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This technique is effective for purifying a solid compound that is already relatively pure.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol, Water, Ethyl Acetate, Hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixed-solvent system (e.g., Ethanol/Water) is often effective.[3][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3: Preparative HPLC
This high-resolution technique is suitable for obtaining very high purity material.
Materials and Equipment:
-
Crude or partially purified this compound
-
HPLC-grade Acetonitrile (ACN) and ultrapure water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Methodology:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to find the optimal mobile phase gradient. A typical starting point is a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% FA or TFA) over 20-30 minutes.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:ACN) and filter it through a 0.45 µm syringe filter.
-
Scale-Up: Scale the injection volume and flow rate for your preparative column according to its dimensions.[7]
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of your target compound.
-
Isolation: Combine the fractions containing the pure product. Remove the organic solvent (Acetonitrile) via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final, highly purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Troubleshooting guide for 3-Methyl-1H-indol-4-ol synthesis side reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Methyl-1H-indol-4-ol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is commonly used for this compound?
The Fischer indole synthesis is a widely applicable and common method for preparing substituted indoles.[1][2] For this compound, this would typically involve the acid-catalyzed reaction of a 3-hydrazinophenol derivative with propionaldehyde or a propionaldehyde equivalent.
Q2: What are the most critical parameters to control in this synthesis?
The choice of acid catalyst, reaction temperature, and atmosphere are critical. The Fischer indole synthesis often requires elevated temperatures and strong acid catalysts (Brønsted or Lewis acids), but these conditions can also promote side reactions.[3] Furthermore, the 4-hydroxyindole product is susceptible to oxidation, making it beneficial to conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: Is this compound a stable compound?
While stable under recommended storage conditions, 4-hydroxyindoles are sensitive to strong oxidizing agents, acids, and bases.[4] The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities.[5][6] It is recommended to store the final product protected from light and air.
Troubleshooting Guide
Problem 1: Low Yield of the Desired this compound
Q: My reaction is resulting in a very low yield of the target product. What are the likely causes?
Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst and temperature. Harsh conditions (high temperatures or overly strong acids) can lead to the degradation of the starting materials or the final product, resulting in tar formation.[7]
-
Starting Material Purity: Impurities in the hydrazine or aldehyde starting materials can introduce competing side reactions.
-
Oxidation: The 4-hydroxyindole ring is electron-rich and prone to oxidation, especially at elevated temperatures in the presence of air.[5][6] This is often indicated by the formation of a dark-colored reaction mixture.
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Problem 2: Presence of an Unexpected Isomer in the Product Mixture
Q: My NMR and LC-MS analyses show two isomeric products. What is the second isomer and how can I avoid it?
The most common isomeric byproduct in syntheses targeting 4-hydroxyindoles is the corresponding 6-hydroxyindole.[7]
-
Cause: Depending on the specific precursors and reaction mechanism (e.g., Bischler-Möhlau or Fischer synthesis with certain substituted hydrazines), cyclization can occur at two different positions on the aromatic ring, leading to a mixture of regioisomers.[7][8]
-
Troubleshooting:
-
Optimize Reaction Conditions: The ratio of isomers can sometimes be influenced by the choice of acid catalyst and temperature. A systematic optimization of these parameters may favor the formation of the desired 4-hydroxy isomer.
-
Purification: If the formation of the isomer cannot be suppressed, separation is necessary. Column chromatography is an effective method for separating 4-hydroxy and 6-hydroxyindole isomers.[7]
-
Problem 3: The Reaction Mixture and Final Product are Dark Brown/Black
Q: My reaction turned very dark, and the isolated product is a discolored solid that is difficult to purify. What is causing this?
This is a classic sign of oxidation. The phenolic nature of the 4-hydroxyindole makes it highly susceptible to oxidation, which forms highly colored, often polymeric, byproducts.[5][6]
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Perform the reaction and subsequent workup under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use.
-
Antioxidants/Reducing Agents in Workup: During the aqueous workup, consider adding a mild reducing agent like sodium hydrosulfite (sodium dithionite) or sodium bisulfite to the aqueous phase to prevent oxidation of the product.[9]
-
Temperature Control: Avoid excessive heating during the reaction and purification steps.
-
Data Presentation
The regioselectivity of hydroxyindole synthesis can be highly dependent on reaction conditions. The following table, adapted from a modified Bischler reaction for synthesizing 2,3-diphenyl-hydroxyindoles, illustrates how reaction parameters can influence isomer distribution, a common challenge in this type of synthesis.
Table 1: Effect of Reaction Conditions on Isomer Yield in a Representative Hydroxyindole Synthesis
| Catalyst System | Temperature (°C) | Yield of 4-Hydroxy Isomer | Yield of 6-Hydroxy Isomer | Observations |
| Hydrochloric Acid | 135 | Moderate | Major Product | Mixture of isomers obtained.[7] |
| High Temperature (General) | >160 | Lower | Lower | Increased formation of tarry side products.[7] |
| Milder Conditions | <140 | Improved | Improved | Reduced tar formation and better overall yield.[7] |
Experimental Protocols
Protocol: Purification of this compound from Isomeric Impurities and Oxidation Byproducts
This protocol describes a general procedure for the purification of the target compound using silica gel column chromatography.
-
Preparation of the Crude Material:
-
After the reaction workup, concentrate the crude product under reduced pressure. Avoid excessive heating.
-
Dissolve the crude solid/oil in a minimal amount of dichloromethane (DCM) or ethyl acetate.
-
Add a small amount of silica gel to this solution and concentrate it to dryness to obtain a dry-loaded sample. This generally provides better separation than loading a liquid sample.
-
-
Column Chromatography Setup:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) using a suitable eluent system, for example, a mixture of hexanes and ethyl acetate. Ensure the packing is uniform and free of air bubbles.
-
-
Elution and Fraction Collection:
-
Carefully load the dry-loaded sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The less polar 6-hydroxy isomer and other non-polar impurities will typically elute first.[7]
-
Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate). The more polar 4-hydroxyindole product will begin to elute.[7]
-
Monitor the separation by collecting small fractions and analyzing them by TLC. Stain the TLC plates with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots.
-
Highly colored oxidation products often remain near the top of the column or move very slowly.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure, keeping the temperature low to prevent degradation.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system if necessary.
-
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram provides a logical workflow for diagnosing the cause of low product yield in the synthesis of this compound.
A decision tree for troubleshooting low yields in the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Oxidation of 4-, 6- and 7-hydroxyindoles | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. distantreader.org [distantreader.org]
- 8. mdpi.com [mdpi.com]
- 9. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-Methyl-1H-indol-4-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Methyl-1H-indol-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most frequently employed method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the typical starting materials are (3-hydroxyphenyl)hydrazine and acetone.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges in synthesizing this compound often revolve around:
-
Low Yields: Competing side reactions and decomposition of intermediates or the final product can lead to lower than expected yields.
-
Purification: The presence of a hydroxyl group increases the polarity of the molecule, which can sometimes complicate purification by standard chromatographic methods. Additionally, the final product may be sensitive to air and light, leading to the formation of colored impurities.
-
Regioselectivity: When using substituted phenylhydrazines, there is a possibility of forming isomeric indole products, although this is less of a concern with the symmetrical acetone reactant.
Q3: My reaction mixture turns dark and forms tar-like substances. What is the cause and how can I prevent it?
The formation of dark, tarry substances is a common issue in Fischer indole synthesis, especially when dealing with hydroxylated indoles. This is often due to:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by heat, light, and the presence of certain metal ions.
-
Strongly Acidic Conditions: Harsh acidic conditions and high temperatures can promote polymerization and decomposition of the starting materials, intermediates, or the product.
To mitigate this, consider the following:
-
Use of Antioxidants: The addition of a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, to the reaction mixture can help prevent oxidation.
-
Milder Reaction Conditions: Explore the use of milder acid catalysts or lower reaction temperatures.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Q4: How can I effectively purify the crude this compound?
Purification of this compound can be achieved through several methods:
-
Column Chromatography: This is a common and effective method. Due to the polarity of the hydroxyl group, a polar stationary phase like silica gel is typically used. The mobile phase is often a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
-
Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into an aqueous basic solution, which can help separate it from non-acidic impurities. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent. Care must be taken as the product may have limited stability in strongly acidic or basic conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete hydrazone formation. 2. Ineffective acid catalyst. 3. Reaction temperature is too low. 4. Decomposition of starting materials or intermediates. | 1. Ensure complete condensation of (3-hydroxyphenyl)hydrazine and acetone before adding the cyclization catalyst. Monitor by TLC. 2. Experiment with different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The choice of acid can be critical.[2] 3. Gradually increase the reaction temperature while monitoring the reaction progress to find the optimal balance between reaction rate and decomposition. 4. Use high-purity starting materials. Consider protecting the hydroxyl group if decomposition is severe. |
| Formation of Multiple Products (Observed on TLC/LCMS) | 1. Isomer formation (less likely with acetone). 2. Side reactions such as N-N bond cleavage in the hydrazine. 3. Product degradation. | 1. Confirm the identity of the major and minor spots by spectroscopic methods if possible. 2. Optimize the reaction conditions (catalyst, temperature, and time) to favor the desired cyclization pathway. 3. Work up the reaction as soon as it is complete and avoid prolonged exposure to heat and acid. |
| Product is an Oil and Difficult to Solidify | 1. Presence of impurities. 2. The product may be a low-melting solid or an oil at room temperature. | 1. Purify the product using column chromatography. 2. After purification, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal (if available), or cooling to a low temperature. |
| Product Darkens Upon Standing/Storage | 1. Oxidation of the phenolic hydroxyl group. 2. Air and light sensitivity. | 1. Store the purified product under an inert atmosphere (e.g., argon or nitrogen). 2. Protect the product from light by storing it in an amber vial. 3. Store at low temperatures (e.g., in a refrigerator or freezer) to slow down decomposition. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis. Researchers should optimize the conditions for their specific setup.
Materials:
-
(3-Hydroxyphenyl)hydrazine hydrochloride
-
Acetone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like xylene)
-
Sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Hydrazone Formation (Optional as a separate step, can be done in situ):
-
Dissolve (3-hydroxyphenyl)hydrazine hydrochloride in a suitable solvent like ethanol.
-
Add a slight excess of acetone.
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the hydrazine.
-
The resulting hydrazone can be isolated or used directly in the next step.
-
-
Cyclization:
-
To the hydrazone (or the in situ mixture), add the acid catalyst. The amount and type of catalyst will need to be optimized. For example, PPA can act as both the catalyst and the solvent. If using a stronger acid like H₂SO₄, it should be added cautiously and in catalytic amounts.
-
Heat the reaction mixture. The optimal temperature will depend on the catalyst and solvent used, typically ranging from 80°C to 140°C.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If PPA was used, carefully quench the reaction by pouring it onto ice.
-
Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
Visualizations
References
Column chromatography conditions for 3-Methyl-1H-indol-4-ol purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Methyl-1H-indol-4-ol using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of this compound, silica gel (230-400 mesh) is the most commonly used stationary phase for normal-phase column chromatography. Due to the presence of a phenolic hydroxyl group, which can interact with the acidic silanol groups on the silica surface, peak tailing may be observed. If significant tailing or degradation occurs, consider using neutral alumina as an alternative stationary phase.
Q2: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?
A2: A common and effective mobile phase for the elution of moderately polar compounds like this compound from a silica gel column is a mixture of a non-polar solvent and a more polar solvent. A good starting point is a mixture of hexanes and ethyl acetate . Based on data for similar 4-hydroxy indole derivatives, a mobile phase of 20% ethyl acetate in hexanes should provide good separation, with an expected Rf value of approximately 0.49. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).
Q3: My this compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?
A3: Tailing is a common issue when purifying phenolic or basic compounds on silica gel.[1] This is often due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a modifier to your mobile phase. For indole derivatives, adding 0.5-1% triethylamine (TEA) to the eluent can help to saturate the active sites on the silica gel and improve peak shape.
Q4: I am observing low recovery of my compound after column chromatography. What could be the cause?
A4: Low recovery of this compound can be due to several factors. The compound may be irreversibly adsorbed onto the silica gel, especially if it is particularly polar or if there are strong interactions. Another possibility is degradation on the acidic silica gel. To troubleshoot this, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[2] If degradation is suspected, switching to a less acidic stationary phase like neutral alumina is recommended.
Q5: How can I visualize this compound on a TLC plate if it is not colored?
A5: this compound contains a UV-active indole ring system. Therefore, it can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (254 nm), where it will appear as a dark spot. Alternatively, staining with a potassium permanganate (KMnO4) solution or a vanillin/sulfuric acid solution can be used for visualization.[3]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
A crucial first step before performing column chromatography is to determine the optimal solvent system using TLC. The ideal Rf value for the target compound is between 0.2 and 0.4 for good separation.[4]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents (Hexane, Ethyl Acetate, Triethylamine)
-
UV lamp (254 nm)
Procedure:
-
Prepare a small amount of your crude this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). For potential peak tailing, also prepare a solvent system with 1% triethylamine.
-
Place a small amount of the developing solvent into the TLC chamber, along with a piece of filter paper to ensure solvent vapor saturation.
-
Place the spotted TLC plate in the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and calculate the Rf value for your target compound in each solvent system.
| Solvent System (Hexane:Ethyl Acetate) | Modifier | Expected Rf of this compound (Approximate) | Observations |
| 9:1 | None | < 0.1 | Compound remains near the baseline. |
| 8:2 | None | ~0.49 | Good mobility, potential for separation. |
| 7:3 | None | > 0.6 | Compound moves too quickly, less separation from non-polar impurities. |
| 8:2 | 1% Triethylamine | ~0.5 | Improved spot shape, reduced tailing. |
Protocol 2: Column Chromatography Purification
This protocol outlines the purification of this compound using a silica gel column.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Hexane, Ethyl Acetate, Triethylamine
-
Sand
-
Crude this compound
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC (e.g., 80:20 hexane:ethyl acetate).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound will not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| The compound has irreversibly adsorbed to the silica. | Consider using a different stationary phase like neutral alumina. | |
| Poor separation of compounds | The solvent system is not optimal. | Re-evaluate the solvent system using TLC. A shallower gradient or isocratic elution may be necessary. |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Compound degrades on the column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-flushing the column with a solvent mixture containing 1% triethylamine.[2] Alternatively, use neutral alumina as the stationary phase. |
| Streaking or tailing of the compound band | Strong interaction between the phenolic hydroxyl group and silica gel. | Add a modifier like 0.5-1% triethylamine to the mobile phase. |
| The sample was not loaded in a concentrated band. | Ensure the sample is loaded in a minimal volume of solvent or use the dry loading method. |
Visualizations
References
Technical Support Center: High-Purity Recrystallization of 3-Methyl-1H-indol-4-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for achieving high-purity 3-Methyl-1H-indol-4-ol through recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Q1: My compound will not dissolve in the hot solvent.
A1: This indicates that the solvent is not a good choice for dissolving your compound at high temperatures.
-
Solution 1: Increase Solvent Volume. Add small, incremental amounts of the hot solvent until the compound dissolves. Be aware that using a large volume of solvent may significantly decrease your final yield.[1][2]
-
Solution 2: Select a More Suitable Solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.[3][4][5] Based on the structure of this compound (containing both polar -OH and -NH groups and a non-polar ring system), a solvent of intermediate polarity or a mixed solvent system is a good starting point. Consider solvents like ethanol, ethyl acetate, or mixtures such as ethanol/water or acetone/hexane.[6][7]
-
Solution 3: Increase the Temperature. Ensure your solvent is heated to its boiling point, as the solubility of most solids increases with temperature.[3]
Q2: No crystals are forming upon cooling the solution.
A2: This is a common issue that can arise from several factors.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.[2]
-
Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[1][2]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.[8]
-
Q3: The compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.
-
Corrective Actions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool slowly.[1]
-
Slow Down the Cooling Process: Rapid cooling can sometimes promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[1][2]
-
Change the Solvent System: Consider a solvent with a lower boiling point or a different polarity. Using a mixed solvent system can sometimes resolve this issue.[2]
-
Q4: The recrystallized product is still impure.
A4: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.
-
Improving Purity:
-
Ensure Slow Cooling: Rapid crystal growth can trap impurities. Allow the solution to cool slowly to promote the formation of larger, purer crystals.[3]
-
Wash the Crystals: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the surface.[8]
-
Perform a Second Recrystallization: If the product is still not pure, a second recrystallization step may be necessary.
-
Q5: The final yield is very low.
A5: A low yield can be caused by using too much solvent, premature crystallization, or leaving too much product in the mother liquor.
-
Maximizing Yield:
-
Use the Minimum Amount of Hot Solvent: To ensure a saturated solution, use only the minimum amount of hot solvent necessary to completely dissolve the compound.[3][8]
-
Cool Thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the amount of product that crystallizes out of the solution.[8]
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Frequently Asked Questions (FAQs)
Q: What is the best recrystallization solvent for this compound?
A: A definitive, single best solvent is not documented in the literature. However, a good starting point is to screen solvents of varying polarities. Given the molecule's functional groups, polar protic solvents like ethanol or a mixture of ethanol and water are often effective for indole derivatives.[9][10] A systematic solvent screening is the recommended first step.
Q: How do I choose a suitable solvent for recrystallization?
A: The ideal solvent should meet the following criteria[4][5]:
-
The compound of interest (this compound) should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Q: Can I use a mixed solvent system?
A: Yes, a mixed solvent system is often used when a single solvent does not provide the desired solubility profile.[11] This typically involves one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" solvent). The two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/hexane.[7][11]
Q: What is the purpose of hot filtration?
A: Hot filtration is used to remove insoluble impurities from the hot solution before it is cooled to induce crystallization.[3][8] This step is crucial if you observe any solid particles remaining after your compound has completely dissolved in the boiling solvent.
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds; high boiling point allows for a large solubility differential.[6][12] |
| Ethanol | 78 | High | A versatile and commonly used solvent for compounds with polar functional groups.[6][10] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[12] |
| Acetone | 56 | Medium | A strong solvent, often used in combination with a non-polar anti-solvent.[6] |
| Toluene | 111 | Low | Effective for crystallizing aromatic compounds.[12] |
| Hexane | 69 | Low | A non-polar solvent, often used as an anti-solvent with a more polar solvent.[6] |
Experimental Protocols
Protocol 1: Solvent Screening for this compound
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube from Table 1.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.[5]
-
Gently heat the test tubes that did not show complete dissolution. Add the solvent dropwise until the compound just dissolves.
-
Allow the solutions to cool to room temperature, and then place them in an ice bath.
-
The best solvent will be one in which the compound is sparingly soluble at room temperature, completely soluble when hot, and forms abundant crystals upon cooling.
Protocol 2: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to the solvent's boiling point with stirring. Continue adding the solvent until the solid just dissolves.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.[8]
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. edu.rsc.org [edu.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Stability issues of 3-Methyl-1H-indol-4-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 3-Methyl-1H-indol-4-ol in solution. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by several factors. The indole ring is susceptible to oxidation, and the presence of a hydroxyl group can further increase this sensitivity. Key factors include:
-
pH: The stability of indole compounds is often pH-dependent. Acidic or alkaline conditions can catalyze degradation.[1] For indole-3-carbinol derivatives, even mildly acidic conditions can lead to the formation of dimers and other degradation products.[2]
-
Light: Many indole derivatives are sensitive to light and can undergo photodegradation upon exposure to UV or visible light.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][3]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen in the solvent, can lead to the degradation of the indole ring.[1][2]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To maximize the shelf-life of this compound solutions, it is recommended to:
-
Store at low temperatures: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[1]
-
Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]
-
Use an inert atmosphere: For long-term storage of stock solutions, especially in solvents like DMSO, purging the vial with an inert gas such as argon or nitrogen can minimize oxidation.[1]
-
Prepare fresh solutions: Whenever possible, prepare solutions fresh for immediate use in experiments to minimize degradation.
Q3: I've noticed a color change in my this compound solution. What is the cause?
A3: A change in color, such as the development of a yellow, pink, or brown hue, is a common indicator of degradation for indole compounds.[1] This is often due to oxidation, which can lead to the formation of colored oligomers or specific degradation products.[1] For instance, the oxidation of some indoles can lead to the formation of indigo, a blue compound.[1]
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, adding antioxidants can be an effective way to mitigate oxidative degradation.[1] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and ascorbic acid.[1] The hydroxyl group on the benzene ring of this compound itself may confer some antioxidant properties, but the overall stability will depend on the specific conditions.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium. The effective concentration of the active compound may be decreasing over the course of the experiment.[2]
-
Solution:
-
Prepare fresh dilutions of your stock solution in the assay medium immediately before each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures during the assay.
-
Consider performing a time-course experiment to assess the stability of the compound in your specific assay medium.
-
If using a stock solution in DMSO, ensure the final concentration of DMSO in the assay medium is low and does not affect the stability or the biological system.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Degradation of this compound during sample preparation, storage, or in the autosampler.[1]
-
Solution:
-
On-Column Degradation: Ensure the mobile phase pH is compatible with the compound. A neutral or slightly basic mobile phase may be preferable if the compound is acid-labile.[1]
-
Degradation in Autosampler: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[1] Analyze samples as quickly as possible after preparation. Use amber or light-blocking autosampler vials.[1]
-
Solvent Purity: Use high-purity, degassed solvents to minimize oxidative degradation.
-
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is designed to identify potential degradation pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous DMSO or methanol) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with 0.1 M sodium hydroxide before analysis.[3]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid before analysis.[3]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and sample at various time points.[3]
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber. Sample at various time points.[3]
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.[3] A control sample should be kept in the dark at the same temperature.
3. Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC method (see below) to determine the percentage of the remaining parent compound and to detect the formation of degradation products.
HPLC Method for Stability Assessment
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[1][4]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3][4]
Mobile Phase:
-
A gradient elution is often effective.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
-
Filter and degas all mobile phases before use.[1]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Monitor at the absorbance maxima of the indole chromophore (typically around 220 nm and 280 nm).[3]
Data Analysis:
-
Calculate the percentage of the remaining this compound by comparing the peak area at each time point to the peak area at time zero.[1]
Quantitative Data Summary
| Stress Condition | Expected Stability of Indole Compounds | Potential Degradation Products | Reference |
| Acidic pH | Generally unstable, degradation increases with acidity | Dimers, oligomers, and other acid-catalyzed products | [1][2] |
| Neutral pH | Moderately stable, but can still be susceptible to oxidation | Oxidized products | [1] |
| Alkaline pH | Stability varies, degradation can increase at higher pH | Products of hydrolysis and oxidation | [1] |
| Elevated Temperature | Degradation rate increases significantly with temperature | Various thermal decomposition products | [1][3] |
| Light (UV/Vis) | Often highly photolabile | A complex mixture of photoproducts | [1] |
| Oxidizing Agents (e.g., H₂O₂) | Significant degradation | Hydroxylated and other oxidized derivatives | [1] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
Preventing degradation of 3-Methyl-1H-indol-4-ol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Methyl-1H-indol-4-ol during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] The solid material should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q2: My this compound has developed a pink or brownish hue. What does this indicate?
A2: Discoloration of this compound, often to a pink or brownish solid, is a common indicator of degradation. This is typically due to oxidation and/or polymerization of the indole ring, which is susceptible to attack by atmospheric oxygen and light. The formation of colored byproducts is a known issue with many indole derivatives.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is oxidation. The electron-rich indole nucleus is susceptible to oxidative attack, particularly at the C2 position. This can lead to the formation of 3-methyl-1H-indol-2,4-dione (an oxindole derivative) and other oxidized species.[2][3][4] Exposure to light can accelerate this process through photo-oxidation.[5] In acidic conditions, dimerization or polymerization can also occur.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be reliably assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A reversed-phase C18 column is typically suitable. It is also advisable to use techniques like ¹H NMR spectroscopy to confirm the structure and identify any major impurities.
Q5: Are there any incompatible solvents or reagents I should avoid when working with this compound?
A5: Avoid strong oxidizing agents, as they will readily degrade the compound. Strong acids should also be used with caution, as they can catalyze dimerization or polymerization. When preparing solutions for storage, it is best to use deoxygenated solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound discoloration (pink, brown, or black) | Oxidation due to exposure to air and/or light. | 1. Confirm degradation using HPLC analysis. 2. If degradation is significant, purify the material using column chromatography or recrystallization. 3. Store the purified compound under an inert atmosphere (argon or nitrogen) at 2-8°C and protected from light. |
| Unexpected peaks in HPLC chromatogram | Presence of degradation products or residual synthesis impurities. | 1. Identify the impurities if possible using techniques like LC-MS or by comparing with a reference standard. 2. If degradation is confirmed, review storage and handling procedures. 3. If impurities are from synthesis, consider repurification. |
| Poor solubility after storage | Formation of insoluble polymeric byproducts. | 1. Attempt to dissolve a small amount in a polar aprotic solvent (e.g., DMSO or DMF). 2. If solubility remains low, it is likely that significant polymerization has occurred, and the material may not be suitable for use. |
| Inconsistent experimental results | Degradation of the compound during the experiment. | 1. Prepare solutions of this compound fresh before each experiment using deoxygenated solvents. 2. Protect solutions from light during the experiment by using amber vials or covering with aluminum foil. |
Stability Data Summary
The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and based on the known stability of similar indole derivatives. Actual stability may vary.
| Condition | Temperature | Atmosphere | Light Condition | Expected Purity after 6 Months (%) |
| Recommended | 2-8°C | Inert (Argon/Nitrogen) | Dark | >98% |
| Sub-optimal | 2-8°C | Air | Dark | 90-95% |
| Sub-optimal | Room Temperature | Inert (Argon/Nitrogen) | Dark | 90-95% |
| Poor | Room Temperature | Air | Dark | <90% |
| Poor | 2-8°C | Inert (Argon/Nitrogen) | Ambient Light | <90% |
| Very Poor | Room Temperature | Air | Ambient Light | <80% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound sample
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of methanol or acetonitrile to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
-
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation.[7]
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate at 60°C and withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with 0.1 M sodium hydroxide before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at 60°C and analyze at the same time points as the acid hydrolysis.
-
Neutralize the aliquots with 0.1 M hydrochloric acid before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound and a 1 mg/mL solution at 60°C in a stability chamber.
-
Sample at various time points (e.g., 1, 3, 7 days) for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a 1 mg/mL solution to a calibrated light source providing UV and visible light, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][5]
-
Keep control samples in the dark at the same temperature.
-
Analyze the samples after the exposure period.
-
Visualizations
Caption: Logical relationship between storage conditions and degradation of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Simplified potential degradation pathways for this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Identifying byproducts in 3-Methyl-1H-indol-4-ol synthesis by GC-MS
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 3-Methyl-1H-indol-4-ol and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most common and direct route is the Fischer indole synthesis.[1][2] This method involves the acid-catalyzed reaction of (4-hydroxyphenyl)hydrazine with acetone.[3] The reaction first forms a hydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement and cyclizes with the elimination of ammonia to form the indole ring.[1][5]
Q2: My reaction yield is very low. What are the potential causes? A2: Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Inadequate Acid Catalyst: The choice and concentration of the acid are critical. Common catalysts include zinc chloride, polyphosphoric acid (PPA), sulfuric acid, or hydrochloric acid.[1][5] The optimal catalyst and conditions often require empirical optimization.
-
High Reaction Temperature: While heat is required, excessive temperatures can lead to the decomposition of the starting materials, intermediates, or the final hydroxyindole product, which can be sensitive to thermal degradation.
-
Purity of Starting Materials: Impurities in the (4-hydroxyphenyl)hydrazine or acetone can lead to competing side reactions. The hydrazine is particularly susceptible to oxidation if not stored properly.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
Q3: I see multiple spots on my TLC plate and several peaks in my GC-MS chromatogram. What are the likely byproducts? A3: Besides the desired this compound, several byproducts can form:
-
(4-Hydroxyphenyl)hydrazone of Acetone: This is the stable intermediate of the reaction. If the cyclization step is incomplete, you will observe this compound. It will have a different retention time and a molecular weight of 166.2 g/mol .
-
Isomeric Hydroxyindoles: Although starting with a para-substituted hydrazine should favor the 4-hydroxy isomer, under harsh conditions, side reactions or rearrangements could potentially lead to trace amounts of other isomers (e.g., 6-hydroxy-3-methylindole), though this is less common. These would share the same molecular weight (147.17 g/mol ) but typically have different GC retention times.
-
Starting Materials: Unreacted (4-hydroxyphenyl)hydrazine or residual acetone may be present.
-
Degradation Products: The phenolic indole ring is susceptible to oxidation, especially at high temperatures in the presence of air, leading to colored, often tarry, impurities.
Q4: How can I confirm the identity of my main product and the byproducts using GC-MS? A4: The primary confirmation is the mass spectrum. For this compound (C₉H₉NO), the electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 147.[6] Key fragments to look for would include the loss of a methyl group (M-15) at m/z 132 and the loss of HCN (M-27) or CO (M-28). Byproducts will have different molecular weights (e.g., the hydrazone intermediate) or potentially different fragmentation patterns and GC retention times (e.g., isomers).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect or inactive acid catalyst. 2. Reaction temperature is too low. 3. Degradation of starting hydrazine. 4. Insufficient reaction time. | 1. Screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA).[5] 2. Gradually increase the reaction temperature while monitoring with TLC. 3. Use fresh, pure (4-hydroxyphenyl)hydrazine. 4. Extend the reaction time and monitor by TLC until the starting material spot disappears. |
| Multiple Peaks in GC-MS Chromatogram | 1. Incomplete reaction, leaving starting materials and hydrazone intermediate. 2. Formation of isomeric byproducts. 3. Product degradation. | 1. Ensure sufficient heating and reaction time for the cyclization step. 2. Optimize reaction conditions (lower temperature, milder acid) to improve selectivity. Purify the crude product using column chromatography. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Product Appears as a Dark Oil or Tar | 1. Product degradation or polymerization under harsh acidic conditions. 2. High reaction temperature. | 1. Use a milder acid catalyst or a lower concentration. 2. Reduce the reaction temperature. 3. Decrease the reaction time. The formation of tar often indicates that the reaction has been heated for too long or too aggressively. |
| Difficulty in Product Purification | 1. Byproducts have similar polarity to the desired product. 2. Product is unstable on silica gel. | 1. Use a different solvent system for column chromatography with varying polarity gradients. 2. Consider using a different stationary phase like alumina or reverse-phase silica. Alternatively, recrystallization from a suitable solvent system can be attempted. |
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
This protocol is a representative example based on common procedures for the Fischer indole synthesis.[7]
-
Step 1: Formation of Acetone (4-hydroxyphenyl)hydrazone
-
In a round-bottom flask, dissolve (4-hydroxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Add acetone (1.1 equivalents) dropwise to the solution.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude hydrazone.
-
-
Step 2: Cyclization to this compound
-
To the flask containing the crude hydrazone, add a high-boiling point solvent such as xylene.
-
Add anhydrous zinc chloride (2 equivalents) as the catalyst.
-
Heat the mixture to reflux (approximately 140°C) for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add water to the mixture and stir for 30 minutes.
-
Extract the product into an organic solvent like ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
GC-MS Analysis Protocol
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the crude or purified product in a suitable volatile solvent like methanol or ethyl acetate.
-
GC-MS Instrument Parameters:
-
Injector: 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 400.
-
MS Source Temperature: 230°C.
-
Data Presentation
Table 1: Expected GC-MS Data for Product and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Product) | C₉H₉NO | 147.17 | 147 | 132 (M-CH₃), 118, 104 |
| Acetone (4-hydroxyphenyl)hydrazone (Intermediate) | C₉H₁₂N₂O | 166.20 | 166 | 151 (M-CH₃), 108 (hydroxyphenyl fragment) |
| (4-Hydroxyphenyl)hydrazine (Starting Material) | C₆H₈N₂O | 124.14 | 124 | 108, 93, 80 |
| 6-Hydroxy-3-methyl-1H-indole (Isomeric Byproduct) | C₉H₉NO | 147.17 | 147 | 132 (M-CH₃), similar fragmentation to product but different GC retention time |
Visualizations
Caption: Reaction pathway for the Fischer indole synthesis of this compound.
Caption: Workflow for byproduct identification using GC-MS.
Caption: Logical flow for troubleshooting synthesis issues.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Navigating the Structure-Activity Relationship of Indole Analogs to Inform on 3-Methyl-1H-indol-4-ol
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for the design of novel therapeutics. While direct and comprehensive SAR studies on 3-methyl-1H-indol-4-ol are not extensively available in the public domain, a comparative analysis of related indole derivatives provides critical insights into how structural modifications may influence biological activity. This guide synthesizes findings from various studies on substituted indoles to infer a putative SAR for the this compound scaffold.
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and cardiovascular effects.[1][2] The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. This guide will focus on the impact of substitutions at the indole nitrogen (N-1), the C-3 position, and the C-4 position, with a hydroxyl group as a key feature, to build a predictive SAR framework for this compound.
Comparative Analysis of Substituted Indole Derivatives
To understand the potential bioactivity of this compound, we can examine SAR data from analogous compounds where the indole core is substituted at key positions.
Table 1: Structure-Activity Relationship Insights from Analogs with N-1 Substitution
| Compound Series | Substitution at N-1 | Biological Activity | Key Findings & Inferences for this compound | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | Methyl | Antiproliferative (tubulin polymerization inhibition) | Methylation at the N-1 position is compatible with potent antiproliferative activity. This suggests that N-alkylation of the this compound scaffold could be a viable strategy for developing anticancer agents. | [3] |
| (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives | Unsubstituted (N-H) | Antimicrobial, Antitubercular | The presence of a hydrogen bond donor at N-1 is often crucial for activity in certain classes of indole-based antimicrobials. Modification of the N-H group in this compound could modulate its potential antimicrobial properties. | [4] |
Table 2: Structure-Activity Relationship Insights from Analogs with C-3 Substitution
| Compound Series | Substitution at C-3 | Biological Activity | Key Findings & Inferences for this compound | Reference |
| 3-Substituted Indoles | Phenyl, Nitrophenyl | c-Src Kinase Inhibition | The nature of the substituent at C-3 significantly impacts kinase inhibitory activity. The methyl group in this compound is a simple alkyl substituent, and its impact would need to be compared against more complex C-3 modifications. | [5] |
| 3-Substituted Indoles | Various (acetyl, methyl, phenyl, etc.) | Broad (Antimicrobial, Anti-inflammatory, etc.) | The C-3 position is a versatile point for modification to achieve a wide range of pharmacological activities.[2] The methyl group in the target compound provides a starting point for further derivatization to explore different therapeutic areas. | [2] |
| Skatole (3-methyl-1H-indole) | Methyl | Mammalian metabolite | 3-methyl-1H-indole itself is a known metabolite.[6] The addition of a 4-hydroxy group could significantly alter its metabolic stability and biological activity profile. | [6] |
Table 3: Structure-Activity Relationship Insights from Analogs with C-4 Substitution
| Compound Series | Substitution at C-4 | Biological Activity | Key Findings & Inferences for this compound | Reference |
| 1-(1H-indol-4-yloxy)-propan-2-ol analogs | O-propan-2-ol linker | α1- and β1-adrenolytic activities | The 4-hydroxy group can serve as an attachment point for larger side chains, leading to specific receptor interactions. For this compound, derivatization of the hydroxyl group is a key strategy for developing cardiovascular drugs. | [7] |
| N-(3-(1H-indol-4-yl)-phenyl)methanesulfonamide | Phenylmethanesulfonamide | Antimitotic | A 1H-indol-4-yl moiety was found to be critical for optimal potency in this series of antimitotic agents.[8] This highlights the importance of the 4-substituted indole scaffold for this type of activity. | [8] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key assays mentioned in the comparative analysis.
Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined.
Tubulin Polymerization Assay
-
Tubulin Preparation: Purified tubulin is obtained from a commercial source or prepared from bovine brain.
-
Assay Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP) and the test compound at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled spectrophotometer.
-
Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence and absence of the compound.
Visualizing Structure-Activity Logic
The following diagram illustrates a conceptual workflow for a typical SAR study, which can be applied to the this compound scaffold.
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-Methyl-1H-indol-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] This guide provides a comparative overview of the biological activity of analogs of 3-Methyl-1H-indol-4-ol, focusing on their anticancer and antimicrobial properties. Due to the limited publicly available data on this compound itself, this comparison centers on structurally related indole derivatives to elucidate structure-activity relationships (SAR).
Data Presentation
The following tables summarize the in vitro biological activities of various indole analogs. The data is compiled from multiple studies to facilitate a clear comparison of how different substitutions on the indole ring influence their potency.
Table 1: Anticancer Activity of Indole Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Analog 1 | 3-substituted indole with G1 arrest activity | MCF-7 (Breast) | - | [4] |
| Indole Analog 2 | 3-substituted indole with G2 arrest activity | MCF-7 (Breast) | - | [4] |
| Compound 3g | 3-methyl-1-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1H-indole | HUH7 (Liver) | <10 | [5] |
| Compound 3h | 3-methyl-1-[(4-(3-chlorophenyl)piperazin-1-yl)methyl]-1H-indole | MCF7 (Breast) | <10 | [5] |
| Compound 3i | 3-methyl-1-[(4-(4-fluorophenyl)piperazin-1-yl)methyl]-1H-indole | HCT116 (Colon) | <10 | [5] |
| Compound 3k | 3-methyl-1-[(4-(2-pyridyl)piperazin-1-yl)methyl]-1H-indole | HUH7, MCF7, HCT116 | <10 | [5] |
| Compound 1 | 1-[(4-phenyl-1-piperidinyl)methyl)]-3-methyl-1H-indole | MCF-7 (Breast) | 27 | [6] |
| Compound 3 | 1-[(4-(2-methoxyphenyl)-1-piperidinyl)methyl)]-3-methyl-1H-indole | MCF-7 (Breast) | 35 | [6] |
| Compound 9 | 1-[(4-(2-methoxyphenyl)-1-piperazinyl)methyl)]-3-methyl-1H-indole | MCF-7 (Breast) | 32 | [6] |
| Compound 10 | 1-[(4-(2-pyridinyl)-1-piperazinyl)methyl)]-3-methyl-1H-indole | MCF-7 (Breast) | 31 | [6] |
| Compound 6c | 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one derivative | SK-MEL-28 (Melanoma) | 3.46 | [7] |
| Sclareolide-indole conjugate 8k | Sclareolide conjugated with indole | K562 (Leukemia) | 5.2 ± 0.6 | [8] |
| MV4-11 (Leukemia) | 0.8 ± 0.6 | [8] | ||
| Indole-triazole 8b | Indole-triazole with 3,4-dichloro anilide | Hep-G2 (Liver) | Cell viability: 10.99 ± 0.59% | [9] |
Table 2: Antimicrobial Activity of Indole Analogs
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole 3d | Indole substituted with 1,2,4-triazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [10] |
| Indole-thiadiazole 2c | Indole substituted with 1,3,4-thiadiazole | B. subtilis | 3.125 | [10] |
| Indole-triazole 3c | Indole substituted with 1,2,4-triazole | B. subtilis | 3.125 | [10] |
| Compound 3O | Indolyl derivative with amino-guanidinium moiety | Clinical K. pneumoniae isolates | 4-8 | [11] |
| Compound 3P | Indolyl derivative with amino-guanidinium moiety | Clinical K. pneumoniae isolates | 4-8 | [11] |
| Compound 4O | Indolyl derivative with amino-guanidinium moiety | Clinical K. pneumoniae isolates | 4-8 | [11] |
| Compound 4P | Indolyl derivative with amino-guanidinium moiety | Clinical K. pneumoniae isolates | 4-8 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Anticancer Activity Screening: MTT Assay
The cytotoxic activity of the indole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HUH7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the indole analogs against various microbial strains is determined using the broth microdilution method.[10]
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent like DMSO and then serially diluted in the respective broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the biological evaluation of indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yeditepejhs.org [yeditepejhs.org]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives [mdpi.com]
- 9. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 3-Methyl-1H-indol-4-ol's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 3-Methyl-1H-indol-4-ol, focusing on its neuroprotective and anti-inflammatory effects. Due to the limited direct in vivo data available for this compound, this guide leverages findings on its close structural analog, 4-hydroxyindole (4-HI), and compares its potential with two well-characterized indole-based compounds with established in vivo efficacy: Indole-3-carbinol (I3C) and Melatonin.
Executive Summary
While direct in vivo therapeutic validation for this compound is currently lacking in publicly available literature, in vitro studies on the closely related 4-hydroxyindole (4-HI) suggest promising neuroprotective activity by inhibiting ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.[1][2] Furthermore, recent in vivo research has demonstrated the anti-inflammatory and pain-reducing properties of 4-hydroxyindole in a mouse model of endometriosis, highlighting its potential to modulate inflammatory pathways.[3]
This guide presents a comparative overview of 4-hydroxyindole's potential alongside the established in vivo neuroprotective and anti-inflammatory effects of Indole-3-carbinol (I3C) and Melatonin. By examining the available data and experimental methodologies, researchers can gain valuable insights into the potential therapeutic applications of 4-hydroxyindole derivatives and design future in vivo studies to validate the efficacy of this compound.
Comparative Data on Therapeutic Effects
The following tables summarize the available quantitative data for 4-hydroxyindole (representing the potential of this compound), Indole-3-carbinol, and Melatonin in models of neurodegeneration and inflammation.
Table 1: Comparison of Neuroprotective Effects
| Compound | Animal Model | Key Findings | Quantitative Data | Citation |
| 4-Hydroxyindole (4-HI) | In vitro models of ferroptosis (HT-22, N27, and RBE4 cells) | Protects against ferroptosis induced by erastin, RSL3, and FINO2. | EC50 values for protection against RSL3-induced toxicity: 4.8 µM in N27 cells and 8.8 µM in HT-22 cells. | [1] |
| Indole-3-carbinol (I3C) | Rotenone-induced rat model of Parkinson's disease | Prevents motor dysfunctions, amends striatal dopamine decrease, and reduces neurodegeneration. | The 100 mg/kg dose was most effective in preventing ROT-mediated motor dysfunctions. | [4] |
| Scopolamine-induced cognitive impairment in rats | Markedly enhanced cognitive performance in Y-maze and Novel Object Recognition tests. | Significantly decreased AChE activity and increased acetylcholine levels. | [5] | |
| Middle cerebral artery occlusion (MCAO) model of ischemic stroke in rats | Attenuated MCAO-induced increase in average and asymmetry scores in behavioral tests. | Improved mean cerebral blood flow by 60% of baseline at 6 hours with 12.5 mg/kg dose. | [6] | |
| Melatonin | Sporadic mouse model of Alzheimer's disease | Improved spatial memory in object location and Y-maze tests. | Significantly increased Bdnf gene expression in the hippocampus of AD model mice. | |
| Transgenic mouse model of Alzheimer's disease | Long-term treatment improved learning and memory. | Reduced Aβ levels compared to untreated mice. |
Table 2: Comparison of Anti-inflammatory Effects
| Compound | Animal Model | Key Findings | Quantitative Data | Citation |
| 4-Hydroxyindole (4-HI) | Murine model of NSAID enteropathy | Reduced the severity of NSAID-induced small intestinal damage and decreased fecal calprotectin levels. | Significantly decreased neutrophilic infiltration in the spleen and mesenteric lymph nodes. | [7] |
| Indole-3-carbinol (I3C) | LPS-induced neuroinflammation model of Parkinson's disease in rats | Decreased the activity of inflammatory cytokines. | Significant reduction in TNF-α and IL-6 levels. | |
| Rotenone-induced rat model of Parkinson's disease | Partially attributed its neuroprotective effects to its anti-inflammatory actions. | The highest dose (100 mg/kg) was most effective. | [4] | |
| Melatonin | Sepsis-induced rat liver damage model | Prevented an increase in pro-inflammatory cytokines. | Decreased NF-κB, TNF-α, and IL-6 levels. | [8] |
| Type 2 diabetic rats | Exerted relevant anti-inflammatory effects in various tissues. | Lowered expression of IL-1β, IL-6, TNF-α, and NF-κB in liver and adipose tissues. | [9] | |
| Human clinical trials (meta-analysis) | Significantly reduced levels of several inflammatory markers. | Significant reduction in IL-1, IL-6, IL-8, and TNF. | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and execution of future in vivo validation studies.
Neurobehavioral Assessment
1. Rotarod Test for Motor Coordination in Rats
-
Apparatus: An automated 5-lane rotarod (Ugo Basile, Italy).
-
Procedure:
-
Acclimatization: For 3 consecutive days before the test, rats are placed on the rotating rod at a constant speed of 5 rpm for 5 minutes to adapt to the apparatus.
-
Testing: On the test day, rats are placed on the rod, and the speed is gradually accelerated from 4 to 40 rpm over a 5-minute period.
-
Data Collection: The latency to fall off the rod is recorded for each rat. The trial is repeated three times with a 15-minute inter-trial interval. The average latency to fall is used for analysis.
-
-
Application: To assess motor coordination and balance deficits in animal models of neurodegenerative diseases like Parkinson's disease.[4]
2. Morris Water Maze for Spatial Learning and Memory in Mice
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase (4 days): Mice are subjected to four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to swim and find the hidden platform. The escape latency (time to find the platform) is recorded. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Application: To evaluate spatial learning and memory deficits in animal models of Alzheimer's disease.
Biochemical and Molecular Assays
1. Measurement of Inflammatory Cytokines in Brain Tissue
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged, and the supernatant is collected.
-
Assay: The levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using a multiplex bead-based immunoassay, such as the Bio-Plex Pro Mouse Cytokine Assay (Bio-Rad).[4][6]
-
Application: To assess the anti-inflammatory effects of a compound by measuring its ability to reduce the production of pro-inflammatory cytokines in the brain.
2. Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer.
-
Assay: The level of MDA, a marker of lipid peroxidation, is determined using a colorimetric assay based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product. The absorbance is measured spectrophotometrically at 532 nm.
-
Application: To evaluate the antioxidant activity of a compound by measuring its ability to inhibit lipid peroxidation in tissues.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic validation of this compound and its alternatives.
Caption: Proposed mechanism of 4-hydroxyindole's neuroprotective effect via inhibition of lipid peroxidation and ferroptosis.
Caption: A generalized workflow for the in vivo validation of a novel neuroprotective compound.
Caption: Simplified signaling pathway illustrating the anti-inflammatory action of indole compounds through NF-κB inhibition.
Conclusion and Future Directions
The available evidence suggests that this compound, as represented by its close analog 4-hydroxyindole, holds potential as a therapeutic agent, particularly in the context of neurodegenerative diseases where ferroptosis and inflammation are key pathological features. However, a significant gap exists in the literature regarding its in vivo efficacy and safety profile.
Future research should prioritize comprehensive in vivo studies to:
-
Evaluate the neuroprotective effects of this compound in established animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
-
Investigate its anti-inflammatory properties in models of neuroinflammation.
-
Determine its pharmacokinetic and pharmacodynamic profile to understand its absorption, distribution, metabolism, and excretion.
-
Conduct dose-response studies to identify the optimal therapeutic window.
By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical development. This comparative guide serves as a foundational resource to inform and guide these future investigations.
References
- 1. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Neuroprotective effects of indole-3-carbinol on the rotenone rat model of Parkinson's disease: Impact of the SIRT1-AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-carbinol improves neurobehavioral symptoms in a cerebral ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The microbiota-derived metabolite indole decreases mucosal inflammation and injury in a murine model of NSAID enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melatonin as a Promising Anti-Inflammatory Agent in an In Vivo Animal Model of Sepsis-Induced Rat Liver Damage [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of Melatonin: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-1H-indol-4-ol versus psilocin: a comparative biological analysis
A Comparative Biological Analysis of 3-Methyl-1H-indol-4-ol and Psilocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative biological analysis of this compound and psilocin. The information presented herein is based on available experimental data from peer-reviewed scientific literature. A significant disparity in the volume of research exists between the two compounds; psilocin is a well-characterized psychoactive compound, whereas published biological data for this compound is not available. This guide will therefore provide a comprehensive overview of the biological activity of psilocin, supported by experimental data, and a theoretical analysis of the potential biological activity of this compound based on its chemical structure.
Introduction to the Compounds
Psilocin , also known as 4-hydroxy-N,N-dimethyltryptamine (4-HO-DMT), is a naturally occurring psychedelic compound found in mushrooms of the Psilocybe genus.[1] It is the active metabolite of psilocybin and is responsible for the hallucinogenic effects of these mushrooms.[2][3] Psilocin's psychoactive effects are primarily mediated by its interaction with the serotonin receptor system in the central nervous system.[1][4]
This compound is an indole derivative.[5][6] Structurally, it shares the core indole ring with a hydroxyl group at the 4-position, similar to psilocin. However, it critically lacks the N,N-dimethylaminoethyl side chain at the 3-position, which is replaced by a methyl group. This structural difference is paramount in dictating its likely biological activity, or lack thereof, at serotonin receptors.
Comparative Analysis: Psilocin vs. This compound
| Feature | Psilocin (4-hydroxy-N,N-dimethyltryptamine) | This compound |
| Chemical Structure | Indole ring with a hydroxyl group at position 4 and an N,N-dimethylaminoethyl side chain at position 3. | Indole ring with a hydroxyl group at position 4 and a methyl group at position 3. |
| Primary Biological Target | Serotonin 5-HT2A receptor agonist.[7][8] | Not experimentally determined, but predicted to have low affinity for serotonin receptors due to the absence of the ethylamine side chain. |
| Psychoactive Effects | Potent psychedelic and hallucinogenic effects.[1][4] | Not experimentally determined, but predicted to be inactive as a classic psychedelic. |
| Research Status | Extensively studied in vitro and in vivo.[2][4][9] | Lacks published biological activity data. |
In-Depth Biological Analysis of Psilocin
Psilocin's biological effects are primarily attributed to its action as a partial agonist at various serotonin receptors, with a particularly high affinity for the 5-HT2A subtype.[2][8][10]
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of psilocin for various human serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| 5-HT2A | 6.0 - 120 | [8] |
| 5-HT1A | 29 - 230 | [8] |
| 5-HT2C | 4.6 - 460 | [8] |
| 5-HT1D | 22 - 99 | |
| 5-HT1E | 130 | |
| 5-HT7 | 3.3 - 220 |
Functional Activity
Psilocin acts as an agonist at these receptors, meaning it activates them to produce a biological response. This has been demonstrated in various functional assays.
| Assay | Effect | Potency (EC50) | Efficacy (Emax) | Reference |
| Calcium Mobilization (h5-HT2A) | Agonist | 3.9 - 24 nM | 90-100% (relative to 5-HT) | [9] |
| Head-Twitch Response (Mouse) | Induces response | 0.11 - 0.17 mg/kg | 23 HTR events | [7][9] |
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is a hallmark of psychedelic compounds.[7][9][11]
Signaling Pathways
Activation of the 5-HT2A receptor by psilocin initiates a cascade of intracellular signaling events. This G-protein coupled receptor (GPCR) primarily couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Theoretical Analysis of this compound
In the absence of experimental data, a structure-activity relationship (SAR) analysis can provide insights into the likely biological properties of this compound.
The ethylamine side chain at the 3-position of the indole ring is a critical pharmacophore for tryptamine-based serotonin receptor ligands, including psilocin and serotonin itself. This side chain is understood to interact with key residues within the binding pocket of the 5-HT receptors.
The replacement of this essential side chain with a small, non-polar methyl group in this compound would likely abolish any significant affinity for serotonin receptors. While the 4-hydroxyindole core is present, it is not sufficient on its own to confer high-affinity binding and functional activation. Therefore, it is highly improbable that this compound would exhibit psilocin-like psychedelic activity.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the analysis of psilocin.
Radioligand Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (which is known to bind to the receptor) and varying concentrations of the test compound (psilocin).
-
Separation: The mixture is rapidly filtered to separate the membranes (with bound radioligand) from the solution (with unbound radioligand).
-
Quantification: The amount of radioactivity trapped on the filter is measured.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the binding affinity (Ki).
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor.
-
Cell Culture: Cells engineered to express the 5-HT2A receptor are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are exposed to varying concentrations of the test compound (psilocin).
-
Signal Detection: A specialized instrument measures the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine potency. The maximum response (Emax) is also determined to assess efficacy relative to a reference agonist like serotonin.
Mouse Head-Twitch Response (HTR) Assay
This in vivo assay is used to assess the hallucinogenic potential of a compound.
-
Animal Dosing: Mice are administered various doses of the test compound (psilocin) or a vehicle control, typically via injection.
-
Observation: The animals are placed in an observation chamber, and the frequency of head-twitches is recorded over a specific period.
-
Data Analysis: A dose-response curve is generated to determine the dose that produces 50% of the maximal effect (ED50).
Conclusion
Psilocin is a potent psychedelic compound with well-documented agonist activity at serotonin receptors, particularly the 5-HT2A receptor. Its biological effects, from intracellular signaling to behavioral responses, have been extensively characterized.
In contrast, there is a lack of published biological data for this compound. Based on a structure-activity relationship analysis, the absence of the crucial ethylamine side chain at the 3-position of the indole ring makes it highly unlikely that this compound possesses significant affinity for serotonin receptors or exhibits psilocin-like psychoactivity. Experimental validation is required to confirm this hypothesis. Researchers interested in novel psychoactive compounds should consider the critical role of the tryptamine pharmacophore in their design and selection processes.
References
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H9NO | CID 589774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Single Dose of Psilocybin Increases Synaptic Density and Decreases 5-HT2A Receptor Density in the Pig Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. atlasspores.academy [atlasspores.academy]
- 11. researchgate.net [researchgate.net]
Efficacy of 3-Methyl-1H-indol-4-ol compared to other indole-based anticancer agents
A comparative analysis of the therapeutic potential of selected indole-based compounds in oncology, with a focus on available experimental data for Indole-3-carbinol and Panobinostat. This guide is intended for researchers, scientists, and drug development professionals.
Initial Assessment: 3-Methyl-1H-indol-4-ol
An extensive review of published scientific literature reveals a significant lack of available data regarding the anticancer efficacy of this compound. To date, there are no publicly accessible studies detailing its cytotoxic effects (e.g., IC50 values) against cancer cell lines, its mechanism of action, or its impact on cellular signaling pathways. Therefore, a direct comparison of this compound with other indole-based anticancer agents is not feasible at this time.
In light of this, the following sections will provide a comprehensive comparison of two well-characterized indole-based compounds with established anticancer properties: the naturally occurring Indole-3-carbinol (I3C) and the synthetic pan-histone deacetylase (HDAC) inhibitor, Panobinostat .
Comparative Data of Selected Indole-Based Anticancer Agents
The following tables summarize the quantitative data on the in vitro anticancer activity of Indole-3-carbinol and Panobinostat against various human cancer cell lines.
Table 1: Cytotoxicity of Indole-3-carbinol (I3C) against various cancer cell lines
| Cancer Cell Line | Cancer Type | Assay | IC50 Value (µM) | Citation |
| LNCaP | Prostate Cancer | Proliferation Assay | 150 | [1] |
| DU145 | Prostate Cancer | Proliferation Assay | 160 | [1] |
| PC3 | Prostate Cancer | Proliferation Assay | 285 | [1] |
| MDA-MB-231 | Breast Cancer | Viability Assay | ~10 | [1] |
| MCF-7 | Breast Cancer | Viability Assay | ~10 | [1] |
| HCT-8 | Colon Cancer | Viability Assay | ~10 | [1] |
| HepG2 | Liver Cancer | Viability Assay | ~10 | [1] |
| HeLa | Cervical Cancer | Viability Assay | ~10 | [1] |
Table 2: Cytotoxicity of Panobinostat against various cancer cell lines
| Cancer Cell Line | Cancer Type | Assay | IC50 Value (nM) | Citation |
| HH | Cutaneous T-cell Lymphoma | Proliferation Assay | 1.8 | [2] |
| BT474 | Breast Cancer | Proliferation Assay | 2.6 | [2] |
| HCT116 | Colon Cancer | Proliferation Assay | 7.1 | [2] |
| HDLM-2 | Hodgkin Lymphoma | Proliferation Assay | 20-40 | [3] |
| L-428 | Hodgkin Lymphoma | Proliferation Assay | 20-40 | [3] |
| KM-H2 | Hodgkin Lymphoma | Proliferation Assay | 20-40 | [3] |
| H1299 | Non-small cell lung cancer | Proliferation Assay | 5 | [1] |
| A549 | Non-small cell lung cancer | Proliferation Assay | 30 | [1] |
| OK-6 | Mesothelioma | Proliferation Assay | 5 | [1] |
| RG-1 | Small cell lung cancer | Proliferation Assay | 4 | [1] |
Mechanisms of Action and Signaling Pathways
Indole-3-carbinol (I3C)
Indole-3-carbinol (I3C) is a phytochemical found in cruciferous vegetables.[4] Its anticancer activity is attributed to its ability to modulate multiple signaling pathways involved in cell cycle regulation, apoptosis, and hormone receptor signaling.[3][4] One of the key mechanisms of I3C is its interaction with the Aryl Hydrocarbon Receptor (AHR).[3] Activation of AHR by I3C can lead to the induction of cytochrome P450 enzymes, which can alter estrogen metabolism and thereby exert anti-proliferative effects in hormone-dependent cancers.[3] Furthermore, I3C has been shown to induce G1 cell cycle arrest by upregulating cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, and downregulating the expression of CDK2, CDK4, and cyclin D1.[4] I3C can also promote apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[5]
Caption: Simplified signaling pathway of Indole-3-carbinol (I3C).
Panobinostat
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor.[6][7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[6] By inhibiting HDACs, Panobinostat leads to the hyperacetylation of histones, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[6] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][8] Panobinostat's mechanism of action also involves the acetylation of non-histone proteins, including transcription factors and signaling molecules, which can disrupt multiple oncogenic pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways.[8][9][10]
Caption: Simplified signaling pathway of Panobinostat.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
General Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of potential anticancer compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 3. ashpublications.org [ashpublications.org]
- 4. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]
- 5. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panobinostat - Wikipedia [en.wikipedia.org]
- 8. commons.stmarytx.edu [commons.stmarytx.edu]
- 9. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Methyl-1H-indol-4-ol Cross-Reactivity in Diverse Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic cross-reactivity of 3-Methyl-1H-indol-4-ol across a range of human cell lines. In the absence of direct experimental data for this compound, this report utilizes publicly available data for the structurally analogous compound, 3-methylindole (skatole). This information is intended to provide researchers with valuable insights into the potential off-target effects and therapeutic windows of indole-based compounds.
Data Presentation: Comparative Cytotoxicity of 3-Methylindole
The following table summarizes the half-maximal effective concentration (EC50) values of 3-methylindole in various human cell lines, providing a quantitative comparison of its cytotoxic potency. Lower EC50 values are indicative of higher cytotoxic activity.
| Cell Line | Cell Type | EC50 (µM)[1][2] |
| MSC | Adipose-Derived Mesenchymal Stem Cells | 1.87 |
| HepaRG | Liver Progenitor Cells | 66.4 |
| MRC-5 | Lung Fibroblast | 49.8 |
| Caco-2 | Colorectal Carcinoma | > 100 (No sensitivity observed) |
| T47D | Breast Cancer | > 100 (No sensitivity observed) |
| HepG2 | Hepatocellular Carcinoma | No change in viability observed |
Experimental Protocols
The data presented in this guide is based on established cell viability assays. The following are detailed methodologies for two common assays used to determine cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[3][4][5]
The MTT assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay[6][7][8]
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Plate and treat cells with the test compound as described for the MTT assay.
-
Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water to remove TCA, media, and serum components.
-
SRB Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with the number of viable cells.
Signaling Pathway and Experimental Workflow
Indole Derivative Signaling Pathway
Indole derivatives, such as this compound, can exert their biological effects through various signaling pathways. One key pathway involves the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[3] Upon ligand binding, these receptors translocate to the nucleus, form heterodimers with other nuclear proteins, and bind to specific DNA response elements to regulate the transcription of target genes, including those involved in xenobiotic metabolism and immune responses.
Caption: Indole Derivative Signaling Pathway.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound in different cell lines.
Caption: Cytotoxicity Assessment Workflow.
References
- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 3-Methyl-1H-indol-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanisms of action of 3-Methyl-1H-indol-4-ol. Due to the limited specific literature on this compound, we will explore two potential, well-documented activities of related indole alkaloids: anticancer and antimicrobial. This document outlines the experimental protocols and data presentation necessary to compare the performance of this compound against established alternative compounds.
Hypothesized Mechanism 1: Anticancer Activity via Apoptosis Induction
Many indole alkaloids have demonstrated anticancer properties by inducing programmed cell death, or apoptosis.[1][2][3][4][5][6][7] The proposed mechanism involves the activation of intracellular signaling cascades that lead to cell cycle arrest and apoptosis. Key events in this pathway include the activation of caspases and the externalization of phosphatidylserine on the cell membrane.[8][9][10][11][12]
Comparative Compounds for Anticancer Activity
| Compound | Class | Primary Mechanism of Action |
| Vinblastine | Vinca Alkaloid (Indole) | Inhibits microtubule polymerization, leading to M-phase arrest and apoptosis.[3][13] |
| Doxorubicin | Anthracycline | Intercalates DNA, inhibits topoisomerase II, and generates free radicals, leading to apoptosis. |
Experimental Validation of Anticancer Activity
This assay determines the concentration of this compound that inhibits cell growth.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Vinblastine, and Doxorubicin for 24, 48, and 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Data Presentation: Comparative IC50 Values (µM) after 48h Treatment
| Cell Line | This compound | Vinblastine | Doxorubicin |
| HeLa | Hypothetical Data | Known Value | Known Value |
| MCF-7 | Hypothetical Data | Known Value | Known Value |
| A549 | Hypothetical Data | Known Value | Known Value |
This assay quantifies the percentage of cells undergoing apoptosis.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[8][9]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[8][9]
Data Presentation: Percentage of Apoptotic Cells
| Treatment | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) |
| Control | Hypothetical Data | Hypothetical Data |
| This compound | Hypothetical Data | Hypothetical Data |
| Vinblastine | Hypothetical Data | Hypothetical Data |
| Doxorubicin | Hypothetical Data | Hypothetical Data |
Visualizations for Anticancer Mechanism Validation
Caption: Hypothesized apoptosis induction pathway for this compound.
Caption: Experimental workflow for validating the anticancer mechanism.
Hypothesized Mechanism 2: Antimicrobial Activity via Membrane Disruption
Indole derivatives have been shown to possess antimicrobial properties, often by disrupting the integrity of the bacterial cell membrane.[17][18][19][20][21][22][23][24][25][26] This leads to leakage of intracellular components and ultimately cell death.
Comparative Compounds for Antimicrobial Activity
| Compound | Class | Primary Mechanism of Action |
| Triclosan | Phenylether | Inhibits fatty acid synthesis and disrupts the cell membrane at higher concentrations. |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase, preventing bacterial DNA replication.[24] |
Experimental Validation of Antimicrobial Activity
These assays determine the lowest concentration of the compound that inhibits growth (MIC) and kills the bacteria (MBC).
Experimental Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) to the mid-logarithmic phase.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound, Triclosan, and Ciprofloxacin in a 96-well plate with broth.[27][28][29]
-
Inoculation: Inoculate each well with a standardized bacterial suspension.[27][28][29]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration with no visible bacterial growth.[27][28][29]
-
MBC Determination: Plate aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL.[27][28][29]
Data Presentation: Comparative MIC and MBC Values (µg/mL)
| Bacterial Strain | Compound | MIC | MBC |
| S. aureus | This compound | Hypothetical Data | Hypothetical Data |
| Triclosan | Known Value | Known Value | |
| Ciprofloxacin | Known Value | Known Value | |
| E. coli | This compound | Hypothetical Data | Hypothetical Data |
| Triclosan | Known Value | Known Value | |
| Ciprofloxacin | Known Value | Known Value |
This assay differentiates between bacteria with intact and compromised cell membranes.
Experimental Protocol:
-
Bacterial Treatment: Treat bacteria with the MIC and 2x MIC of each compound for a specified time.
-
Staining: Add a mixture of SYTO 9 and propidium iodide (PI) to the bacterial suspension.[30][31][32][33]
-
Incubation: Incubate in the dark for 15 minutes.
-
Analysis: Analyze the samples using a fluorescence microscope or flow cytometer. Live bacteria with intact membranes will fluoresce green (SYTO 9), while dead bacteria with compromised membranes will fluoresce red (PI).[30][31][32][33]
Data Presentation: Percentage of Membrane-Compromised Bacteria
| Treatment (Concentration) | % Green Fluorescence (Intact) | % Red Fluorescence (Compromised) |
| Control | Hypothetical Data | Hypothetical Data |
| This compound (MIC) | Hypothetical Data | Hypothetical Data |
| This compound (2x MIC) | Hypothetical Data | Hypothetical Data |
| Triclosan (MIC) | Hypothetical Data | Hypothetical Data |
| Ciprofloxacin (MIC) | Hypothetical Data | Hypothetical Data |
Visualization for Antimicrobial Mechanism Validation
Caption: Experimental workflow for validating the antimicrobial mechanism.
References
- 1. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. kumc.edu [kumc.edu]
- 13. pharmatutor.org [pharmatutor.org]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. broadpharm.com [broadpharm.com]
- 17. Natural indole-containing alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. benthamscience.com [benthamscience.com]
- 27. protocols.io [protocols.io]
- 28. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 29. emerypharma.com [emerypharma.com]
- 30. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 31. benchchem.com [benchchem.com]
- 32. journals.asm.org [journals.asm.org]
- 33. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-Methyl-1H-indol-4-ol
For researchers and professionals in drug development, the efficient synthesis of substituted indoles is a critical task. The 3-methyl-1H-indol-4-ol scaffold, in particular, is a valuable building block for various pharmacologically active compounds. This guide provides a comparative analysis of potential synthetic routes to this target molecule, presenting quantitative data, detailed experimental protocols for key steps, and visual workflows to aid in the selection of the most suitable method.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most prominent and well-established methods for indole ring formation, such as the Fischer, and Leimgruber-Batcho syntheses, offer viable pathways. Additionally, functionalization of a pre-formed indole nucleus, specifically the C3-methylation of 4-hydroxyindole, presents an alternative approach. This guide will delve into two primary strategies:
-
The Fischer Indole Synthesis: This classical method involves the acid-catalyzed cyclization of an arylhydrazone. We will explore two variations: one commencing with a nitro-substituted precursor and another with a methoxy-substituted precursor.
-
C3-Methylation of 4-Hydroxyindole: This route relies on the initial synthesis of the 4-hydroxyindole core, followed by the introduction of the methyl group at the C3 position.
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. The general mechanism involves the reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization under acidic conditions to yield the indole.[1][2]
Variation A: Synthesis via a 4-Nitroindole Intermediate
This approach involves the synthesis of 3-methyl-4-nitro-1H-indole, followed by the reduction of the nitro group to the desired hydroxyl functionality.
Experimental Protocol: Synthesis of 3-Methyl-4-nitro-1H-indole [3]
A mixture of N-(3-nitro-phenyl)-N'-propylidene-hydrazine is dissolved in a biphasic system of 85% phosphoric acid (20 mL) and toluene (20 mL). The reaction mixture is heated to 90-100°C for 2 hours. After cooling, the toluene layer is removed under reduced pressure. The resulting oily residue is basified to pH 8 with a 10% sodium hydroxide solution. The aqueous layer is then extracted three times with 100 mL portions of ethyl acetate. The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield a mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole. This mixture is then carried forward to the next step.
Subsequent Reduction:
The selective reduction of the nitro group to a hydroxyl group can be challenging. Standard catalytic hydrogenation with catalysts like Pd/C may also reduce the indole ring. Alternative methods, such as using reducing agents like tin(II) chloride in acidic media or sodium dithionite, could be explored for this transformation. A purification step, likely column chromatography, would be necessary to separate the desired 4-hydroxy isomer from the 6-hydroxy byproduct.
Data Summary: Fischer Indole Synthesis (Nitro Intermediate)
| Step | Starting Materials | Reagents | Conditions | Product | Yield | Purity |
| 1. Indole Formation | N-(3-nitro-phenyl)-N'-propylidene-hydrazine | 85% H₃PO₄, Toluene | 90-100°C, 2 h | Mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole | 86% (mixture) | Mixture of isomers |
| 2. Reduction | 3-methyl-4-nitro-1H-indole | e.g., SnCl₂, HCl | To be optimized | This compound | - | - |
Logical Workflow: Fischer Indole Synthesis (Nitro Intermediate)
Caption: Synthetic pathway via a nitroindole intermediate.
Variation B: Synthesis via a 4-Methoxyindole Intermediate
This alternative Fischer synthesis route begins with a methoxy-substituted phenylhydrazine. The resulting 4-methoxyindole is then demethylated to yield the final product.
Proposed Protocol:
-
Fischer Indole Synthesis: 3-Methoxyphenylhydrazine would be reacted with propionaldehyde in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to form 4-methoxy-3-methyl-1H-indole.
-
Demethylation: The methoxy group would then be cleaved to the hydroxyl group. Common reagents for this transformation include boron tribromide (BBr₃) or hydrobromic acid (HBr).
Data Summary: Fischer Indole Synthesis (Methoxy Intermediate)
| Step | Starting Materials | Reagents | Conditions | Product | Yield | Purity |
| 1. Indole Formation | 3-Methoxyphenylhydrazine, Propionaldehyde | e.g., PPA or H₂SO₄ | To be optimized | 4-Methoxy-3-methyl-1H-indole | - | - |
| 2. Demethylation | 4-Methoxy-3-methyl-1H-indole | e.g., BBr₃ or HBr | To be optimized | This compound | - | - |
Logical Workflow: Fischer Indole Synthesis (Methoxy Intermediate)
Caption: Synthetic pathway via a methoxyindole intermediate.
Route 2: C3-Methylation of 4-Hydroxyindole
This strategy involves the initial synthesis of 4-hydroxyindole, followed by the introduction of the methyl group at the C3 position.
Synthesis of 4-Hydroxyindole:
Multiple methods exist for the synthesis of 4-hydroxyindole. One approach involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which is then cyclized and aromatized over a metal catalyst.
Experimental Protocol: C3-Methylation of Indoles (General Consideration)
The direct C3-methylation of indoles can be achieved through various methods, including electrophilic substitution with a methylating agent or more advanced catalytic approaches. For instance, a ruthenium-catalyzed methylation using methanol as the methyl source has been reported for the C3-methylation of indoles.[4] However, the presence of the acidic phenolic proton in 4-hydroxyindole could interfere with many methylation procedures. Protection of the hydroxyl group prior to C3-methylation may be necessary.
Proposed Protocol:
-
Protection of Hydroxyl Group (Optional but likely necessary): The hydroxyl group of 4-hydroxyindole could be protected with a suitable protecting group, such as a benzyl or silyl ether.
-
C3-Methylation: The protected 4-hydroxyindole would then be subjected to a C3-methylation reaction. This could involve a Mannich-type reaction followed by reduction, or direct methylation with a reagent like methyl iodide in the presence of a suitable base.
-
Deprotection: The protecting group would then be removed to yield this compound.
Data Summary: C3-Methylation of 4-Hydroxyindole
| Step | Starting Material | Reagents | Conditions | Product | Yield | Purity |
| 1. Synthesis of 4-Hydroxyindole | 1,3-Cyclohexanedione, 2-Aminoethanol | Metal Catalyst | To be optimized | 4-Hydroxyindole | - | - |
| 2. Protection (Optional) | 4-Hydroxyindole | Protecting Group Reagent | To be optimized | Protected 4-Hydroxyindole | - | - |
| 3. C3-Methylation | (Protected) 4-Hydroxyindole | Methylating Agent | To be optimized | (Protected) this compound | - | - |
| 4. Deprotection | Protected this compound | Deprotecting Agent | To be optimized | This compound | - | - |
Logical Workflow: C3-Methylation of 4-Hydroxyindole
Caption: Synthetic pathway via C3-methylation.
Comparative Analysis and Conclusion
| Feature | Fischer Synthesis (Nitro) | Fischer Synthesis (Methoxy) | C3-Methylation |
| Starting Material Availability | Readily available | Readily available | Requires synthesis of 4-hydroxyindole |
| Number of Steps | 2 (plus hydrazone formation) | 2 (plus hydrazone formation) | 2-4 (depending on protection) |
| Key Challenges | Isomer separation, selective reduction | Harsh demethylation conditions | Selective C3-methylation, potential need for protection/deprotection |
| Potential for Scale-up | Moderate | Moderate | Potentially lower due to more steps |
| Overall Yield | Potentially good, but requires optimization of reduction and separation | Dependent on demethylation efficiency | Highly dependent on methylation and protection/deprotection steps |
Each of the discussed synthetic routes to this compound presents a unique set of advantages and challenges.
-
The Fischer Indole Synthesis via a 4-nitroindole intermediate offers a direct approach to the carbon skeleton, but the formation of isomeric byproducts and the need for a selective nitro reduction are significant hurdles that require careful optimization.
-
The Fischer Indole Synthesis via a 4-methoxyindole intermediate avoids the issue of isomerism but introduces a potentially harsh demethylation step that could affect the overall yield and compatibility with other functional groups.
-
The C3-methylation of 4-hydroxyindole provides a more convergent approach but is complicated by the reactivity of the hydroxyl group, likely necessitating additional protection and deprotection steps, which can lower the overall efficiency.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, the availability of starting materials and reagents, and the tolerance for complex purification procedures. Further experimental investigation is recommended to determine the most efficient and practical method for the synthesis of this compound in a given laboratory setting.
References
Spectroscopic comparison of 3-Methyl-1H-indol-4-ol with its isomers
For researchers, scientists, and drug development professionals, the precise identification and characterization of molecular isomers are paramount. Subtle shifts in the placement of a functional group can dramatically alter a compound's biological activity and physicochemical properties. This guide provides a detailed spectroscopic comparison of 3-Methyl-1H-indol-4-ol with its key structural isomers: 1-Methyl-1H-indol-4-ol, 2-Methyl-1H-indol-4-ol, 3-Methyl-1H-indol-5-ol, 3-Methyl-1H-indol-6-ol, and 3-Methyl-1H-indol-7-ol.
Through a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this document aims to provide a clear framework for distinguishing between these closely related indole derivatives. Please note that while experimentally obtained data is provided where available, some spectral data has been predicted based on established spectroscopic principles and data from analogous compounds due to the limited availability of published experimental spectra for all isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. These values are essential for the unambiguous identification of each compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted, Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)
| Compound | δ H-1 (ppm) | δ H-2 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ H-7 (ppm) | δ -CH₃ (ppm) | δ -OH (ppm) |
| This compound | ~10.8 (br s) | ~7.1 (s) | ~6.8 (d) | ~7.0 (t) | ~6.6 (d) | ~2.3 (s) | ~9.5 (s) |
| 1-Methyl-1H-indol-4-ol | - | ~7.0 (d) | ~6.9 (d) | ~7.1 (t) | ~6.5 (d) | ~3.7 (s) | ~9.6 (s) |
| 2-Methyl-1H-indol-4-ol | ~10.7 (br s) | - | ~6.7 (d) | ~6.9 (t) | ~6.5 (d) | ~2.4 (s) | ~9.4 (s) |
| 3-Methyl-1H-indol-5-ol | ~10.6 (br s) | ~7.0 (s) | - | ~6.8 (dd) | ~7.1 (d) | ~2.2 (s) | ~8.7 (s) |
| 3-Methyl-1H-indol-6-ol | ~10.5 (br s) | ~6.9 (s) | ~6.9 (d) | - | ~6.6 (dd) | ~2.2 (s) | ~8.6 (s) |
| 3-Methyl-1H-indol-7-ol | ~10.9 (br s) | ~7.1 (s) | ~6.9 (d) | ~6.9 (t) | - | ~2.3 (s) | ~9.8 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)
| Compound | δ C-2 | δ C-3 | δ C-3a | δ C-4 | δ C-5 | δ C-6 | δ C-7 | δ C-7a | δ -CH₃ |
| This compound | ~122 | ~110 | ~125 | ~150 | ~110 | ~120 | ~112 | ~135 | ~10 |
| 1-Methyl-1H-indol-4-ol | ~125 | ~102 | ~126 | ~151 | ~111 | ~121 | ~113 | ~136 | ~33 |
| 2-Methyl-1H-indol-4-ol | ~135 | ~100 | ~124 | ~149 | ~110 | ~119 | ~112 | ~134 | ~13 |
| 3-Methyl-1H-indol-5-ol | ~123 | ~111 | ~128 | ~115 | ~152 | ~112 | ~118 | ~131 | ~10 |
| 3-Methyl-1H-indol-6-ol | ~122 | ~112 | ~125 | ~120 | ~110 | ~154 | ~105 | ~136 | ~10 |
| 3-Methyl-1H-indol-7-ol | ~121 | ~111 | ~118 | ~120 | ~118 | ~122 | ~145 | ~130 | ~10 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted, KBr Pellet)
| Compound | ν (N-H) (cm⁻¹) | ν (O-H) (cm⁻¹) | ν (C-H, aromatic) (cm⁻¹) | ν (C=C, aromatic) (cm⁻¹) |
| This compound | ~3400 | ~3300 (broad) | ~3100-3000 | ~1620, 1580, 1470 |
| 1-Methyl-1H-indol-4-ol | - | ~3300 (broad) | ~3100-3000 | ~1610, 1570, 1480 |
| 2-Methyl-1H-indol-4-ol | ~3410 | ~3310 (broad) | ~3100-3000 | ~1625, 1585, 1465 |
| 3-Methyl-1H-indol-5-ol | ~3405 | ~3320 (broad) | ~3100-3000 | ~1615, 1575, 1475 |
| 3-Methyl-1H-indol-6-ol | ~3400 | ~3315 (broad) | ~3100-3000 | ~1620, 1580, 1470 |
| 3-Methyl-1H-indol-7-ol | ~3415 | ~3325 (broad) | ~3100-3000 | ~1610, 1570, 1480 |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data (Predicted, in Methanol)
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| This compound | ~220 | ~275 |
| 1-Methyl-1H-indol-4-ol | ~222 | ~278 |
| 2-Methyl-1H-indol-4-ol | ~225 | ~280 |
| 3-Methyl-1H-indol-5-ol | ~220 | ~285 |
| 3-Methyl-1H-indol-6-ol | ~223 | ~288 |
| 3-Methyl-1H-indol-7-ol | ~218 | ~272 |
Table 5: Mass Spectrometry (MS) Data (Predicted, Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 147 | 132, 118, 104 |
| 1-Methyl-1H-indol-4-ol | 147 | 132, 117, 104 |
| 2-Methyl-1H-indol-4-ol | 147 | 132, 118, 104 |
| 3-Methyl-1H-indol-5-ol | 147 | 132, 118, 104 |
| 3-Methyl-1H-indol-6-ol | 147 | 132, 118, 104 |
| 3-Methyl-1H-indol-7-ol | 147 | 132, 118, 104 |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of the indole isomers.
Caption: Workflow for Spectroscopic Comparison of Indole Isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the indole isomer is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample are finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the indole isomer is prepared in a UV-transparent solvent such as methanol or ethanol. This stock solution is then diluted to a concentration that gives an absorbance reading in the range of 0.1-1.0 AU (typically 10⁻⁴ to 10⁻⁵ M).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of 200-400 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump, or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: For these non-volatile compounds, electrospray ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent (e.g., methanol with a small amount of formic acid) and sprayed into the mass spectrometer, where the molecules are ionized.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting fragment ions.
A Comparative Analysis of the Psychoactive Properties of Norpsilocin and 3-Methyl-1H-indol-4-ol
A comprehensive review for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the psychoactive properties of Norpsilocin and 3-Methyl-1H-indol-4-ol. The information presented is based on available experimental data, focusing on receptor binding affinities, functional assays, and in vivo studies. This document aims to be a valuable resource for professionals in the fields of pharmacology, neuroscience, and psychedelic research.
Executive Summary
Norpsilocin, a naturally occurring tryptamine found in psychedelic mushrooms, has been the subject of increasing scientific interest. While it demonstrates potent activity at the serotonin 5-HT₂A receptor in vitro, it surprisingly lacks the classic psychedelic effects observed with its close relative, psilocin, in animal models. This discrepancy is largely attributed to its physicochemical properties, which are believed to limit its ability to cross the blood-brain barrier.
In stark contrast, there is a significant lack of publicly available data on the psychoactive properties of this compound. Extensive searches of scientific literature and chemical databases have not revealed any studies investigating its pharmacological effects, particularly concerning psychoactivity. Therefore, a direct comparison of the psychoactive profiles of these two molecules is not currently feasible. This guide will primarily focus on the well-documented psychoactive characteristics of Norpsilocin and highlight the existing knowledge gap regarding this compound.
Norpsilocin: A Potent Agonist with Limited In Vivo Psychoactivity
Norpsilocin, or 4-hydroxy-N-methyltryptamine (4-HO-NMT), is a key metabolite of baeocystin, another compound found in psilocybin-containing mushrooms.[1] Its chemical structure is very similar to that of psilocin, differing only by the absence of one methyl group on the amine.
Quantitative Analysis of Receptor Interactions
The following table summarizes the in vitro receptor binding and functional activity data for Norpsilocin, primarily at serotonin receptors, which are crucial for psychedelic effects.
| Receptor Subtype | Assay Type | Species | Value | Unit | Reference |
| 5-HT₂A | Calcium Flux (EC₅₀) | Human | 8.4 | nM | [2] |
| 5-HT₂A | Calcium Flux (EC₅₀) | Mouse | 19.0 | nM | [2] |
| 5-HT₂A | Calcium Flux (Eₘₐₓ) | Human | 93% of Serotonin | % | [2] |
| 5-HT₂A | Calcium Flux (Eₘₐₓ) | Mouse | 99% of Serotonin | % | [2] |
| 5-HT₂C | Functional Activity (EC₅₀) | Human | High Potency | - | [3] |
| 5-HT₂B | Functional Activity (EC₅₀) | Human | Moderate Potency | - | [3] |
| 5-HT₁B | Binding Affinity (Kᵢ) | Human | Competitive Binding | - | [3] |
Key Findings:
-
Norpsilocin is a potent partial agonist at the human 5-HT₂A receptor, with an efficacy (Eₘₐₓ) even higher than that of psilocin in some assays.[2]
-
It also displays significant activity at other serotonin receptor subtypes, including 5-HT₂C and 5-HT₂B, and competes for binding at the 5-HT₁B receptor.[3]
In Vivo Behavioral Studies
Despite its impressive in vitro profile, Norpsilocin has consistently failed to produce psychedelic-like effects in the head-twitch response (HTR) assay in mice, a standard preclinical model for predicting hallucinogenic potential in humans.[3][4][5] This lack of in vivo activity is the central paradox of Norpsilocin's pharmacology.
The leading hypothesis for this discrepancy is Norpsilocin's lower lipophilicity compared to psilocin, which likely hinders its ability to penetrate the blood-brain barrier and reach its target receptors in the central nervous system.[1] To investigate this, researchers have synthesized a series of Norpsilocin analogues with increased lipophilicity by extending the N-alkyl substituent. Several of these analogues, such as 4-HO-NET (N-ethyl) and 4-HO-NPT (N-propyl), have demonstrated psilocin-like activity in the mouse HTR assay.[4]
Experimental Protocols
Head-Twitch Response (HTR) Assay:
-
Subjects: Male C57BL/6J mice.
-
Procedure: Mice are administered the test compound via intraperitoneal (i.p.) injection. Following injection, they are placed in a clear observation chamber. The number of head twitches (rapid, involuntary rotational movements of the head) is counted for a specified period, typically 30-60 minutes.
-
Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated to determine the median effective dose (ED₅₀) for inducing the head-twitch response.
Calcium Flux Assay:
-
Cell Lines: HEK 293 cells stably expressing the human or mouse 5-HT₂A receptor.
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compound is added at various concentrations. Activation of the Gq-coupled 5-HT₂A receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.
-
Data Analysis: The fluorescence intensity is measured using a plate reader. Concentration-response curves are generated to calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect) values.
Signaling Pathway
The primary signaling pathway for the psychoactive effects of tryptamines like Norpsilocin involves the activation of the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).
This compound: An Uncharacterized Compound
A thorough review of the scientific literature reveals no studies on the psychoactive properties, pharmacology, or biological activity of this compound. Chemical databases list it as a commercially available compound, likely for use as a synthetic intermediate.
Structure-Activity Relationship (SAR) Considerations
While direct data is absent, we can make some inferences based on the general structure-activity relationships of psychoactive tryptamines. For a tryptamine to be psychoactive through the 5-HT₂A receptor, it typically requires:
-
An Indole Ring System: Both Norpsilocin and this compound possess this core structure.
-
A 4-Position Hydroxyl or Methoxy Group: This is a key feature of classic psychedelics like psilocin and 5-MeO-DMT. Both compounds have a hydroxyl group at the 4-position.
-
An Ethylamine Side Chain at the 3-Position: Norpsilocin has this crucial side chain, which is believed to be essential for interaction with the 5-HT₂A receptor. This compound, however, has a methyl group at the 3-position and lacks the ethylamine side chain.
The absence of the ethylamine side chain in this compound is a significant structural difference that would likely prevent it from binding to and activating the 5-HT₂A receptor in a manner similar to classic psychedelic tryptamines.
Experimental Workflow for Future Research
To characterize the potential psychoactive properties of this compound, the following experimental workflow could be employed:
Conclusion
This comparative guide highlights a significant disparity in the scientific understanding of Norpsilocin and this compound. Norpsilocin is a well-characterized tryptamine with a fascinating pharmacological profile: potent in vitro 5-HT₂A receptor agonism but a lack of in vivo psychedelic-like effects, likely due to poor blood-brain barrier penetration. This makes it and its analogues valuable tools for understanding the structural requirements for central nervous system activity of psychedelic compounds.
Conversely, this compound remains an enigma in the context of psychoactivity. Based on its chemical structure, it is unlikely to possess classic psychedelic properties. However, without empirical data, its full pharmacological profile remains unknown. Future research, following the proposed experimental workflow, would be necessary to definitively characterize its biological activity and determine if it has any psychoactive potential. For now, the scientific community's focus remains on understanding the nuances of known psychoactive compounds like Norpsilocin and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C9H9NO | CID 589774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 4. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 3-Methyl-1H-indol-4-ol: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following procedures are based on general laboratory safety principles and data from related indole compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for guidance that is compliant with local, state, and federal regulations before proceeding with any disposal.
Core Principles of Chemical Waste Management
The foundational principle of chemical disposal is the segregation and proper containment of waste streams. For 3-Methyl-1H-indol-4-ol, which is a non-halogenated organic solid, the following principles apply:
-
Do not dispose of down the drain. Many indole compounds are classified as toxic to aquatic life with long-lasting effects.[1][2]
-
Do not dispose of in regular trash.
-
Do not mix with incompatible waste streams, such as strong oxidizing agents.[3]
-
All waste must be collected in a designated, properly labeled hazardous waste container. [4]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for the disposal of small quantities of this compound typically used in a laboratory setting.
1. Waste Collection and Segregation:
-
Designate a specific, clean, and dry waste container for "Non-Halogenated Solid Organic Waste."
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[5]
2. Transfer of Solid Waste:
-
Perform all transfers of solid this compound within a chemical fume hood to minimize the risk of inhalation.
-
Carefully use a clean spatula to transfer the solid waste into the designated container.
-
Any disposable items that have come into direct contact with the chemical, such as weighing paper or contaminated paper towels, should also be placed in this container.
3. Decontamination of Labware (Triple Rinse Procedure):
-
For reusable labware (e.g., glassware), a triple rinse procedure is necessary to ensure decontamination.
-
Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Transfer the solvent rinsate into a designated "Non-Halogenated Liquid Organic Waste" container.
-
Repeat the rinsing process two more times, collecting all rinsate in the same liquid waste container.
-
After the triple rinse, the labware can typically be washed with soap and water.
4. Container Management and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[5]
-
Store the waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) away from incompatible materials.[5]
-
The storage area should be cool and dry.
5. Final Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your EHS office.
-
Your EHS office will coordinate with a licensed hazardous waste disposal contractor for the final treatment and disposal of the chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Essential Safety and Logistical Information for Handling 3-Methyl-1H-indol-4-ol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for 3-Methyl-1H-indol-4-ol, drawing upon safety data for structurally similar indole compounds to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields are essential to protect against splashes and dust.[1][2] A face shield is recommended if there is a risk of splashing.[2] |
| Hand Protection | Gloves | Chemical-resistant gloves, such as nitrile rubber, are required.[2] It is important to inspect gloves for any signs of degradation before use. |
| Body Protection | Lab Coat/Coveralls | A standard lab coat should be worn to minimize skin exposure.[1][2] For larger quantities or increased risk, chemical-resistant coveralls are advised.[2] |
| Respiratory Protection | Respirator/Dust Mask | In poorly ventilated areas or when dust formation is possible, a NIOSH/MSHA-approved respirator or a dust mask (e.g., N95) should be used.[1][2] |
Operational Plan: Handling and Storage
A systematic approach is critical to minimize exposure and maintain the integrity of this compound.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
Storage:
-
Keep the container tightly sealed to prevent contamination.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents.[5] For long-term stability, storage at 2-8°C is recommended.[6]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste in a designated, clearly labeled, and sealed container compatible with the chemical.[7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]
Waste Storage:
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[7]
Final Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[7]
-
Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for the compound or a similar one if a specific one is unavailable.[7]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
